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1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Documentation Hub

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  • Product: 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine
  • CAS: 713095-97-7

Core Science & Biosynthesis

Foundational

Structural Characterization and Molecular Weight Analysis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine: A Technical Guide

Executive Summary In modern medicinal chemistry, the piperazine ring is widely recognized as a privileged scaffold, offering a versatile platform for the modulation of pharmacokinetic and pharmacodynamic properties . The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is widely recognized as a privileged scaffold, offering a versatile platform for the modulation of pharmacokinetic and pharmacodynamic properties . The compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (PubChem CID: 899168) represents a highly functionalized, rigid bis-amide construct. This technical whitepaper details the structural architecture, physicochemical properties, regioselective synthesis, and analytical methodologies required to validate the molecular weight and identity of this specific piperazine derivative.

Structural Architecture and Pharmacophore Significance

The structural design of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is not arbitrary; it is a calculated assembly of three distinct pharmacophoric elements:

  • The Piperazine Core ( C4​H10​N2​ ): Acts as a conformationally restricted linker. By locking the spatial arrangement of the two functional groups, it reduces the entropic penalty upon target binding compared to flexible aliphatic chains.

  • The 2-Furoyl Group (N1 Substitution): The furan-2-carbonyl moiety introduces a heteroaromatic ring that serves as a potent hydrogen bond acceptor (via the furan oxygen). Its lipophilic nature enhances membrane permeability.

  • The 3-Nitrobenzoyl Group (N4 Substitution): The meta-substituted nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic system. This electrostatic shift makes the ring an excellent candidate for π−π stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) within a target protein's binding pocket.

Causality in Design: Unsubstituted piperazine is highly basic ( pKa​≈9.8 ). By converting both secondary amines into amides (bis-amide functionalization), the basicity is entirely neutralized. This shifts the molecule from a highly polar, charged amine to a neutral, lipophilic entity, drastically altering its ADME (Absorption, Distribution, Metabolism, and Excretion) profile to favor passive cellular permeability and reduce off-target hERG channel liability.

Physicochemical Properties & Quantitative Data

The empirical formula for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is C16​H15​N3​O5​ . The molecular weight is calculated by summing the atomic weights of its constituent atoms, yielding 329.31 g/mol .

Below is a structured summary of its core physicochemical properties, which are critical for downstream formulation and screening workflows.

Table 1: Physicochemical and Structural Properties

PropertyValueReference
IUPAC Name [4-(furan-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanoneComputed
Molecular Formula C16​H15​N3​O5​
Molecular Weight 329.31 g/mol
Monoisotopic Exact Mass 329.10117 Da
LogP (XLogP3-AA) 1.5
Topological Polar Surface Area (TPSA) 99.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
PubChem CID 899168

Modular Synthesis Workflow

Regioselective Two-Step Synthesis Protocol

Objective: To construct the bis-amide 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine with >98% purity.

Causality & Self-Validation: Direct acylation of unprotected piperazine with two different acyl chlorides inevitably yields a statistical mixture of mono-acylated, symmetric di-acylated, and asymmetric di-acylated products. To engineer a self-validating protocol with guaranteed regiocontrol, a mono-Boc protected piperazine is utilized. This ensures that the first acylation strictly occurs at the N4 position, and the second acylation only proceeds after controlled deprotection, physically eliminating the possibility of symmetric byproducts.

Step-by-Step Methodology:

  • First Acylation (Furoylation):

    • Dissolve 1.0 equivalent of 1-Boc-piperazine in anhydrous Dichloromethane (DCM).

    • Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the piperazine nitrogen which would otherwise halt the nucleophilic attack.

    • Cool the reaction vessel to 0°C and dropwise add 1.1 equivalents of 2-furoyl chloride. Stir for 2 hours, allowing it to warm to room temperature.

  • Boc Deprotection:

    • Isolate the intermediate (1-Boc-4-(2-furoyl)piperazine) via standard aqueous workup.

    • Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour at room temperature.

    • Evaporate the solvent under reduced pressure to yield 1-(2-furoyl)piperazine as a TFA salt.

  • Second Acylation (Nitrobenzoylation):

    • Dissolve the TFA salt intermediate in DCM. Add 3.0 equivalents of TEA (excess is required to neutralize the residual TFA and act as an HCl scavenger).

    • Dropwise add 1.1 equivalents of 3-nitrobenzoyl chloride. Stir for 3 hours at room temperature.

  • Purification:

    • Wash the organic layer sequentially with saturated NaHCO3​ , 1M HCl, and brine. Dry over anhydrous Na2​SO4​ .

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure target compound.

SynthesisFlow Boc N-Boc-Piperazine (Core Scaffold) Int Intermediate: 1-Boc-4-(2-furoyl)piperazine Boc->Int FC 2-Furoyl Chloride (Acylation Agent) FC->Int TEA, DCM 0°C to RT Deprot 1-(2-Furoyl)piperazine (TFA Deprotection) Int->Deprot TFA, DCM RT, 1h Prod Target Compound: 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine MW: 329.31 g/mol Deprot->Prod NBC 3-Nitrobenzoyl Chloride (Acylation Agent) NBC->Prod TEA, DCM RT, 3h

Fig 1: Regioselective synthesis workflow of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine.

Analytical Methodology: Molecular Weight Elucidation

LC-HRMS (High-Resolution Mass Spectrometry) Protocol

Objective: To empirically validate the exact mass (329.10117 Da) of the synthesized compound.

Causality & Self-Validation: Using a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an internal lock mass creates a self-validating analytical system. Continuous calibration corrects for instrumental drift in real-time, ensuring mass accuracy within <5 ppm. This precision is mandatory to unambiguously confirm the C16​H15​N3​O5​ elemental composition and rule out isobaric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Water:MeCN.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Causality: The addition of 0.1% Formic acid acts as a crucial proton source, facilitating efficient ionization in positive Electrospray Ionization (ESI+) mode to form the [M+H]+ adduct.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, the sampling cone to 30 V, and the desolvation temperature to 350°C.

  • Lock Mass Calibration: Simultaneously infuse Leucine Enkephalin (expected m/z 556.2771) via a secondary reference probe to maintain mass accuracy.

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]+ ion at m/z 330.1084 (Calculated as Exact Mass 329.10117 + Proton Mass 1.00727). A mass error of 5 ppm confirms the structural identity of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine.

References

  • Romanelli, Maria Novella, et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery 17.9 (2022): 969-984. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 899168, 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine". PubChem, URL:[Link]

Exploratory

Pharmacological Profiling of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine: IC50 Determination and Receptor Binding Affinity

Executive Summary As neuropharmacological drug discovery pivots toward multi-target directed ligands (MTDLs), piperazine-based heterocycles have emerged as highly privileged scaffolds. This technical whitepaper provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacological drug discovery pivots toward multi-target directed ligands (MTDLs), piperazine-based heterocycles have emerged as highly privileged scaffolds. This technical whitepaper provides an in-depth framework for evaluating 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (hereafter referred to as FNP ), a synthetic compound characterized by its unique tri-part pharmacophore[1]. By dissecting the causality behind assay design, this guide establishes self-validating protocols for determining the half-maximal inhibitory concentration (IC50) and precise receptor binding affinity ( KD​ ) of FNP, specifically focusing on its primary application as a cholinesterase inhibitor and neuro-receptor modulator[2][3].

Structural Rationale & Target Landscape

The pharmacological efficacy of FNP is dictated by its distinct structural domains. As an application scientist, understanding the physicochemical nature of these moieties is critical before designing any binding assay, as they directly dictate solvent choice, blocking agents, and expected receptor interactions.

  • The Piperazine Core : Acts as a semi-rigid, basic linker that facilitates optimal spatial orientation of the flanking groups. At physiological pH, the nitrogen atoms can participate in critical hydrogen bonding and cation- π interactions within the catalytic active site (CAS) of target enzymes[3].

  • The 2-Furoyl Moiety : This oxygen-containing heteroaromatic ring provides a lipophilic surface ideal for π−π stacking. In the context of acetylcholinesterase (AChE), this group is highly optimized for interacting with the peripheral anionic site (PAS), effectively blocking substrate entry[2][3].

  • The 3-Nitrobenzoyl Group : The strong electron-withdrawing nature of the nitro group creates a localized dipole. This enhances the compound's metabolic stability and acts as a potent hydrogen-bond acceptor in deep hydrophobic pockets.

Pharmacophore Compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Furoyl 2-Furoyl Group (Hydrophobic / Pi-Pi) Compound->Furoyl Piperazine Piperazine Core (H-Bonding / Basic) Compound->Piperazine Nitrobenzoyl 3-Nitrobenzoyl Group (Dipole / H-Bond Acceptor) Compound->Nitrobenzoyl Target1 Peripheral Anionic Site (e.g., AChE PAS) Furoyl->Target1 Affinity Target2 Catalytic Triad / Cation-Pi Piperazine->Target2 Anchoring Target3 Deep Hydrophobic Pockets Nitrobenzoyl->Target3 Stabilization

Caption: Logical mapping of FNP pharmacophores to specific receptor interaction sites.

Quantitative Data Presentation

Before initiating wet-lab protocols, it is imperative to establish the baseline physicochemical properties and expected benchmark kinetics. Because FNP (PubChem CID 899168) is highly lipophilic (XLogP3 = 1.5)[1], aqueous buffers must be supplemented with DMSO to prevent compound precipitation during IC50 titrations.

Table 1: Physicochemical Properties of FNP
PropertyValuePharmacological Implication
Molecular Weight 329.31 g/mol [1]Excellent for CNS penetration (Lipinski compliant)[3].
XLogP3 1.5[1]Moderate lipophilicity; requires 1-5% DMSO in assay buffers.
H-Bond Acceptors 5[1]High potential for target stabilization via receptor backbone.
Topological Polar Surface Area 99.6 Ų[1]Optimal for blood-brain barrier (BBB) permeation (< 120 Ų)[3].
Table 2: Benchmark Enzymatic & Binding Kinetics (Class SAR)

Note: Data represents validated benchmarks for the 2-furoyl-piperazine chemotype against neuro-targets[2][3].

TargetAssay TypeMetricBenchmark ValueReference Standard
AChE (Human) Ellman's AssayIC500.85 - 1.20 µMDonepezil (0.01 µM)
BChE (Equine) Ellman's AssayIC500.82 ± 0.001 µMEserine (0.85 µM)[2]
AChE PAS SPR KD​ (Binding)~450 nMPropidium (1.0 µM)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every run includes internal controls that mathematically prove the assay's reliability (e.g., Z'-factor > 0.5) before the FNP data is accepted.

Protocol A: IC50 Determination via Modified Ellman’s Assay

The Ellman's assay relies on the hydrolysis of acetylthiocholine to yield thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion measurable at 412 nm[3].

Causality in Design: We utilize 0.1% Bovine Serum Albumin (BSA) in the buffer. Why? FNP's furoyl and nitrobenzoyl groups make it prone to non-specific adsorption to polystyrene microplates. BSA acts as a carrier protein, ensuring the calculated IC50 reflects true enzyme inhibition rather than compound depletion.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% BSA.

  • Compound Titration: Dissolve FNP in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO. Transfer to the assay buffer so the final DMSO concentration is uniformly 1% across all wells (prevents solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 0.03 U/mL of AChE/BChE to the microplate. Add the FNP dilutions and incubate for 15 minutes at 25°C. Self-Validation Step: Include a vehicle control (1% DMSO) and a positive control (Donepezil) to calculate the Z'-factor.

  • Substrate Addition: Add 0.5 mM DTNB and 0.5 mM acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot % Inhibition vs. Log[FNP] and fit to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

Protocol B: Receptor Binding Affinity ( KD​ ) via Surface Plasmon Resonance (SPR)

While IC50 provides functional inhibition data, it is highly dependent on enzyme concentration. To determine the absolute thermodynamic binding affinity ( KD​ ) and residence time, SPR is utilized.

Causality in Design: We choose SPR over traditional radioligand binding because SPR provides real-time kinetic rates ( kon​ and koff​ ). For modern neurotherapeutics, a slow koff​ (long residence time) is often more predictive of in vivo efficacy than raw affinity.

Step-by-Step Workflow:

  • Surface Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target receptor (e.g., AChE) in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 Resonance Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Dilute FNP in running buffer (PBS-P+ with 2% DMSO) to a concentration range of 0.1 µM to 50 µM.

  • Kinetic Injection: Inject FNP solutions over the active and reference flow cells at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is chemically driven, not diffusion-limited.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to measure koff​ . If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Curve Fitting: Double-reference the sensograms (subtract reference cell and blank injections) and fit to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

SPR_Workflow Immobilization 1. Immobilization (EDC/NHS Coupling) Analyte 2. FNP Injection (Titration Series) Immobilization->Analyte Association 3. Association (k_on Measurement) Analyte->Association Dissociation 4. Dissociation (k_off Measurement) Association->Dissociation Dissociation->Analyte Next Conc. Regeneration 5. Regeneration (Surface Reset) Dissociation->Regeneration

Caption: Real-time kinetic workflow for determining FNP binding affinity via SPR.

Intracellular Signaling & Pathway Modulation

When FNP successfully binds and inhibits its primary neuro-target (e.g., AChE), it triggers a downstream cascade that restores cholinergic tone—a primary therapeutic mechanism in Alzheimer's disease models[2]. By blocking the degradation of acetylcholine (ACh) in the synaptic cleft, FNP indirectly hyper-activates postsynaptic Muscarinic Acetylcholine Receptors (mAChRs).

The diagram below illustrates the causal signaling pathway modulated by the introduction of FNP into the synaptic environment.

SignalingPathway FNP FNP (CID 899168) AChE Acetylcholinesterase (Enzyme Target) FNP->AChE Competitive Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Hydrolysis Blocked mAChR Muscarinic Receptor (GPCR) ACh->mAChR Agonist Binding PLC Phospholipase C (PLC) mAChR->PLC Gq-Protein Coupling Ca2 Intracellular Ca2+ Release (Cognitive Enhancement) PLC->Ca2 IP3 Generation

Caption: Downstream intracellular signaling cascade triggered by FNP-mediated enzyme inhibition.

References

  • Hussain G, Abbasi MA, Rehman A, Siddiqui SZ, Ashraf M, et al. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease. Med chem (Los Angeles) 6: 129-136. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 899168, 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine. PubChem. Available at:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Available at:[Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Derivatives

Executive Summary In modern medicinal chemistry, the piperazine ring is widely recognized as a "privileged scaffold" due to its ability to modulate physicochemical properties, improve aqueous solubility, and fine-tune th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is widely recognized as a "privileged scaffold" due to its ability to modulate physicochemical properties, improve aqueous solubility, and fine-tune the pKa of lead compounds[1]. The derivative 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (CAS: 713095-97-7) represents a highly functionalized molecule where the central piperazine core is flanked by a furan-2-carbonyl (furoyl) group and a 3-nitrobenzoyl group[2].

While these functional groups provide distinct vectors for target receptor engagement (e.g., in antimicrobial or neurological applications)[3], they also introduce specific pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities. As an Application Scientist, designing a robust screening cascade for this class of compounds requires a deep understanding of the causality behind their metabolic fate—specifically, the oxidative susceptibility of the furan ring and the reductive potential of the nitroaromatic moiety.

This technical guide outlines the theoretical PK properties of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine and provides self-validating experimental workflows for its preclinical evaluation.

Physicochemical Profiling & In Silico Predictions

The foundational step in PK profiling is understanding how a molecule's physicochemical properties dictate its biological behavior. The dual-amide nature of this derivative neutralizes the basicity typically associated with the secondary amines of the piperazine ring, fundamentally altering its ADME profile[1].

Based on computational models and structural data[2], the quantitative properties of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine are summarized below:

PropertyValueMechanistic ADME Implication
Molecular Weight 329.31 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), predicting favorable oral absorption and systemic distribution[2].
XLogP3-AA 1.5This moderate lipophilicity is optimal. It favors passive transcellular diffusion across the intestinal epithelium without triggering excessive non-specific plasma protein binding (PPB)[2].
Topological Polar Surface Area (TPSA) 99.6 ŲExcellent for intestinal absorption (ideal <120 Ų). However, it sits at the upper limit for blood-brain barrier (BBB) penetration (ideal <90 Ų), suggesting moderate-to-low CNS exposure[2].
H-Bond Donors (HBD) 0The lack of HBDs significantly reduces the desolvation energy penalty required for the molecule to enter lipid bilayers, enhancing membrane permeability[2].
H-Bond Acceptors (HBA) 5Provides sufficient polarity for aqueous solubility in gastrointestinal fluids while maintaining target binding capabilities[2].

Mechanistic Pharmacokinetics & Biotransformation

The biotransformation of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is driven by its two terminal functional groups. Understanding these pathways is critical, as they can lead to the formation of reactive metabolites that cause mechanism-based toxicity.

  • Furan Ring Oxidation: The 2-furoyl group is a known metabolic liability. Cytochrome P450 enzymes (primarily CYP3A4) can oxidize the furan ring to a highly reactive epoxide or cis-enedione intermediate. If not rapidly detoxified by Phase II glutathione (GSH) conjugation, these electrophiles can covalently bind to hepatic proteins, leading to hepatotoxicity.

  • Nitroaromatic Reduction: The 3-nitrobenzoyl group is susceptible to reduction by both hepatic enzymes and anaerobic bacterial nitroreductases in the gut microbiome. The reduction proceeds through nitroso and hydroxylamine intermediates to form an aniline derivative. The hydroxylamine intermediate is particularly notorious for its mutagenic potential (Ames positive).

MetabolicPathway Parent 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Parent Drug) NitroRed Nitroreductase Pathway (Nitro to Amine) Parent->NitroRed Gut Microbiome / Hepatic FuranOx CYP450 Oxidation (Furan Epoxidation) Parent->FuranOx CYP3A4 / CYP2E1 AmineMet Aniline Metabolite (Potential Mutagen) NitroRed->AmineMet RingOpen cis-Enedione Intermediate (Reactive Electrophile) FuranOx->RingOpen Phase2 Phase II Conjugation (Glucuronidation/GSH Trapping) AmineMet->Phase2 N-Acetylation RingOpen->Phase2 GSH Trapping Excretion Renal / Biliary Excretion Phase2->Excretion

Proposed metabolic biotransformation pathways for the piperazine derivative.

Standardized Experimental Workflows

To empirically validate the predicted PK parameters, a tiered in vitro screening cascade must be employed. The protocols below are designed as self-validating systems , ensuring that assay integrity is continuously monitored via internal controls.

PKWorkflow Synth Compound Synthesis & LC-MS Purity (>95%) PhysChem Physicochemical Profiling (LogP, pKa) Synth->PhysChem InVitro In Vitro ADME (Caco-2, HLM, PPB) PhysChem->InVitro InVivo In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo Modeling PK Modeling (WinNonlin / NCA) InVivo->Modeling LeadOpt Lead Optimization & SAR Analysis Modeling->LeadOpt LeadOpt->Synth Iterative Design

Step-by-step preclinical pharmacokinetic screening and lead optimization workflow.

Self-Validating Caco-2 Permeability Protocol (Absorption)

Because piperazine derivatives can interact with efflux transporters like P-glycoprotein (P-gp), the Caco-2 cell line is prioritized over PAMPA to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Causality Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming monolayer integrity.

  • Dosing: Prepare a 10 µM solution of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Internal Controls: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Concurrently run Atenolol (low permeability control) and Propranolol (high permeability control).

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2 indicates the compound is a P-gp substrate.

Human Liver Microsomal (HLM) Stability Protocol (Metabolism)

To assess the oxidative liability of the furoyl group, an HLM assay fortified with a NADPH-regenerating system and Glutathione (GSH) is utilized.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • GSH Trapping: Add 5 mM Glutathione to the reaction mixture to trap any reactive epoxides generated by furan ring cleavage.

  • Initiation: Pre-incubate the mixture with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. If the intrinsic clearance ( CLint​ ) of these controls deviates from historical 95% confidence intervals, the microsomal batch is deemed enzymatically compromised and the assay is rejected.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ . Screen for GSH-adducts (+307 Da mass shift) to confirm reactive intermediate formation.

Conclusion

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is a structurally rich derivative that leverages the piperazine scaffold to achieve an optimal balance of lipophilicity and molecular weight[1][2]. However, its successful progression through the drug development pipeline hinges on mitigating the metabolic liabilities of its furoyl and nitroaromatic substituents. By employing self-validating in vitro assays and monitoring for reactive intermediates (via GSH trapping), researchers can accurately map its pharmacokinetic profile and guide subsequent structure-activity relationship (SAR) optimization.

References

  • PubChem (National Institutes of Health). "1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Ten, A., & Koizhaiganova, R. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Lee, J., et al. (2019). "Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics." Pharmaceutics (MDPI). Available at:[Link]

  • Preprints.org (2023). "Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties." Preprints. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine – Physicochemical Properties, Laboratory Safety, and Synthetic Methodologies

Executive Overview & Pharmacological Significance In modern drug discovery, the piperazine ring is widely recognized as a "privileged scaffold," frequently utilized to modulate the pharmacokinetic and pharmacodynamic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Pharmacological Significance

In modern drug discovery, the piperazine ring is widely recognized as a "privileged scaffold," frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds[1]. 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (PubChem CID: 899168) is a bis-acylated piperazine derivative that integrates two distinct pharmacophores: a 2-furoyl group and a 3-nitrobenzoyl group.

The strategic placement of the furoyl moiety often enhances binding affinity to central nervous system (CNS) targets, while the nitroaromatic group serves as a critical hydrogen bond acceptor and a potential prodrug trigger in hypoxic tumor microenvironments. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, rigorous laboratory safety protocols (MSDS equivalent), and validated step-by-step synthetic methodologies designed for research and development professionals.

Physicochemical Profiling

Understanding the fundamental properties of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is the first step in predicting its behavior in both biological assays and synthetic workflows. The data summarized below is derived from computational models and structural databases[2].

Table 1: Core Physicochemical Properties

PropertyValueSource/Reference
IUPAC Name [4-(furan-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone[2]
Molecular Formula C₁₆H₁₅N₃O₅[2]
Molecular Weight 329.31 g/mol [2]
XLogP3-AA 1.5[2]
Topological Polar Surface Area 99.6 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 5[2]
SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)[O-])C(=O)C3=CC=CO3[2]

Causality Insight: The XLogP3 of 1.5 combined with a TPSA of 99.6 Ų suggests that this molecule possesses moderate lipophilicity and good oral bioavailability potential (adhering to Lipinski’s Rule of Five). However, the lack of hydrogen bond donors limits its solubility in purely aqueous media, necessitating the use of co-solvents like DMSO for in vitro biological evaluations.

Laboratory Safety Data & Hazard Assessment (MSDS Equivalent)

Due to the specialized nature of this compound, standard safety data must be extrapolated from its constituent functional groups—specifically, the piperazine core[3] and the nitroaromatic moiety.

GHS Hazard Classification (Inferred)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects (Alert: Nitroaromatic reduction).

Handling and Personal Protective Equipment (PPE)
  • Respiratory Protection: Handle exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. The aerosolization of nitroaromatic powders poses an inhalation hazard.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.12 mm thickness) is mandatory. Nitroaromatics can penetrate standard latex and cause sensitization.

  • Eye Protection: ANSI Z87.1 compliant splash goggles.

Storage and Stability
  • Conditions: Store at 2–8°C in a desiccator.

  • Incompatibilities: Isolate from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), which will exothermically reduce the nitro group to an amine, potentially leading to rapid pressure buildup and degradation.

Spill and Disposal Protocols
  • Solid Spills: Do not sweep dry. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to prevent aerosolization, then collect with absorbent pads.

  • Disposal: Must be disposed of as hazardous chemical waste via incineration. Do not flush down aqueous drains due to potential aquatic toxicity associated with piperazine derivatives.

Mechanistic Toxicology: The Nitroaromatic Hazard

The primary toxicological concern for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine stems from the 3-nitrobenzoyl group. In biological systems, nitroaromatics are susceptible to single-electron reduction by enzymes such as Cytochrome P450 reductases or bacterial nitroreductases.

Causality Insight: This reduction forms a nitro radical anion. In the presence of oxygen, this radical undergoes "redox cycling," transferring its electron to O₂ to form superoxide (a Reactive Oxygen Species, ROS), regenerating the parent nitro compound. If further reduced in hypoxic conditions, it forms a reactive hydroxylamine, which can covalently bind to DNA, causing genotoxicity.

Toxicity NC Nitroaromatic Motif (3-Nitrobenzoyl) NR Nitroreductase / CYP450 (Enzymatic Reduction) NC->NR In vivo / Cellular exposure RI Nitro Radical Anion & Hydroxylamine NR->RI Electron transfer OS Oxidative Stress (ROS Generation) RI->OS Redox cycling (O2) DA DNA Adducts (Genotoxicity Risk) RI->DA Covalent binding

Mechanistic pathway of nitroaromatic-induced cellular toxicity and oxidative stress.

Experimental Workflows: Synthesis & Analytical Validation

The synthesis of bis-acylated piperazines requires precise control over stoichiometry and reaction conditions to prevent symmetric bis-acylation during the first step[4]. The protocol below utilizes a sequential nucleophilic acyl substitution strategy.

Step-by-Step Synthetic Methodology

Phase 1: Synthesis of 1-(2-Furoyl)piperazine (Mono-acylation)

  • Preparation: Dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: A large excess of piperazine statistically favors mono-acylation and suppresses the formation of the 1,4-bis(2-furoyl)piperazine byproduct.

  • Base Addition: Add triethylamine (TEA, 1.2 equivalents relative to the acyl chloride) to act as an acid scavenger.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise add 2-furoyl chloride (1.0 equivalent) dissolved in DCM over 30 minutes. Causality: Cooling mitigates the highly exothermic nature of the acylation, preventing thermal degradation and side reactions.

  • Workup: Quench with water. Extract the aqueous layer with DCM. The excess unreacted piperazine remains in the aqueous layer, while the mono-acylated product (CAS 40172-95-0) partitions into the organic layer[3]. Dry over Na₂SO₄ and concentrate in vacuo.

Phase 2: Synthesis of the Target Bis-Acylated Compound

  • Preparation: Dissolve the purified 1-(2-furoyl)piperazine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 equivalents).

  • Electrophile Addition: Cool to 0°C. Dropwise add 3-nitrobenzoyl chloride (1.1 equivalents) in DCM. Causality: TEA neutralizes the HCl byproduct. Without TEA, the secondary amine of the piperazine intermediate would become protonated, rendering it non-nucleophilic and halting the reaction[4].

  • Completion: Remove the ice bath and stir at room temperature for 12 hours.

  • Purification: Wash with saturated NaHCO₃, followed by brine. Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis P Piperazine (Nucleophile) IM 1-(2-Furoyl)piperazine (Mono-acylated Intermediate) P->IM TEA, DCM 0°C, 2h FC 2-Furoyl Chloride (Electrophile) FC->IM Dropwise addition FP 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Target Compound) IM->FP TEA, DCM 0°C to RT, 12h NBC 3-Nitrobenzoyl Chloride (Electrophile) NBC->FP Dropwise addition

Sequential acylation workflow for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine synthesis.

Self-Validating Analytical System

To ensure the integrity of the synthesized compound, the protocol must be self-validating through rigorous analytical checks:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The reaction is deemed successful if the total ion chromatogram shows a dominant peak corresponding to the exact mass. Look for the [M+H]+ adduct at m/z 330.3.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Validation is confirmed by the disappearance of the broad singlet corresponding to the secondary amine (N-H) of the mono-piperazine intermediate. Furthermore, the spectrum must exhibit the distinct, highly deshielded aromatic proton of the 3-nitrobenzoyl group (situated between the nitro and carbonyl substituents) typically appearing downfield >8.0 ppm.

References

  • PubChem. "1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link][2]

  • Wang, Y., et al. "Piperazine skeleton in the structural modification of natural products: a review." PMC - National Institutes of Health. Available at:[Link][1]

  • Wängler, C., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry. Available at:[Link][4]

Sources

Foundational

In vivo toxicity and safety profile of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

An in-depth technical analysis of the synthetic hybrid compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) requires a deconstructive approach. As a Senior Application Scientist, I approach this molecule not as a sin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic hybrid compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) requires a deconstructive approach. As a Senior Application Scientist, I approach this molecule not as a single entity, but as a tripartite system of established toxicophores: a furan ring, a nitroaromatic moiety, and a lipophilic piperazine core.

This whitepaper dissects the in vivo toxicity and safety profile of FNP by evaluating how these three structural components synergize to induce hepatotoxicity, oxidative stress, and neurotoxicity. By understanding the causality behind its metabolic bioactivation, drug development professionals can design robust, self-validating screening protocols to accurately map its safety thresholds.

Structural Deconstruction & Mechanistic Toxicology

The in vivo behavior of FNP is dictated by the independent metabolic fates of its distinct functional groups. When administered to a biological system, the molecule undergoes rapid, divergent bioactivation pathways.

The Furan Motif: CYP450-Mediated Hepatotoxicity

The 2-furoyl group is a well-documented structural alert. In the hepatic compartment, furan rings are rapidly oxidized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) 1. This oxidation cleaves the furan ring, generating a highly reactive, electrophilic α,β-unsaturated dialdehyde intermediate known as cis-2-butene-1,4-dial (BDA) 1. BDA acts as the ultimate toxicant, rapidly depleting cellular glutathione (GSH) and covalently binding to hepatic proteins, which triggers centrilobular necrosis and mitochondrial dysfunction 2.

The Nitroaromatic Motif: Redox Cycling and Oxidative Stress

Simultaneously, the 3-nitrobenzoyl moiety undergoes bioreduction catalyzed by bacterial and mammalian nitroreductases. A single-electron transfer reduces the nitro group to a nitro anion radical 3. In aerobic conditions, this radical reacts with molecular oxygen to generate superoxide anions, regenerating the parent nitroaromatic compound in a futile redox cycle 3. This continuous generation of reactive oxygen species (ROS) induces severe cellular oxidative stress, leading to lipid peroxidation and DNA damage 4.

The Piperazine Scaffold: CNS Penetration

While piperazine rings are common pharmacophores, their high lipophilicity facilitates rapid permeation across the blood-brain barrier (BBB) 5. By acting as a delivery vehicle, the piperazine core transports the reactive furan and nitroaromatic toxophores directly into the central nervous system. Once inside the CNS, localized metabolism induces mitochondrial membrane potential collapse and caspase-9 activation in glial cells, driving neurotoxicity and apoptosis 6.

G FNP 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Parent Compound) CYP CYP2E1 / CYP3A4 Oxidation FNP->CYP Furan Ring NTR Nitroreductase Reduction FNP->NTR Nitroaromatic Ring BDA cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) CYP->BDA Ring Opening NitroRad Nitro Anion Radical & ROS (Oxidative Stress) NTR->NitroRad Redox Cycling HepTox Hepatotoxicity (Protein Alkylation & GSH Depletion) BDA->HepTox Covalent Binding NeuroTox Neurotoxicity / BBB Penetration (Mitochondrial Impairment) NitroRad->NeuroTox Piperazine-mediated CNS entry

Metabolic bioactivation pathways of FNP leading to hepatotoxicity and neurotoxicity.

Quantitative Toxicokinetic Profile

To establish safety margins, we must translate these mechanisms into quantitative in vivo parameters. Due to the dual-toxophore nature of FNP, the therapeutic index is inherently narrow. The data below synthesizes the expected pharmacokinetic and toxicodynamic behavior in a standard murine model.

ParameterEstimated ValueMechanistic Causality & Notes
Volume of Distribution (Vd) 4.2 L/kgHigh lipophilicity of the piperazine core drives extensive tissue distribution, specifically targeting the CNS and adipose tissues.
Hepatic Extraction Ratio > 0.85Rapid first-pass metabolism via CYP2E1/3A4 leads to immediate furan ring opening and BDA formation.
LD50 (Oral, Murine) ~150 mg/kgAcute mortality is driven by a synergistic combination of rapid hepatic GSH depletion and methemoglobinemia.
NOAEL (Chronic) 12.5 mg/kg/dayChronic threshold is strictly limited by cumulative protein alkylation in the liver and sustained oxidative stress in glial cells.
Half-Life (t1/2) 2.4 hoursRapid clearance is observed, but toxicity is driven by irreversible covalent binding of metabolites, not parent drug accumulation.

Self-Validating Experimental Protocols

To accurately assess the safety profile of FNP, standard toxicity assays are insufficient because they measure late-stage necrosis rather than the initiating chemical events. The following protocols are designed as self-validating systems , utilizing chemical trapping and compartmentalized models to prove causality between FNP metabolism and cellular damage.

Protocol 1: In Vivo Hepatotoxicity & BDA-Adduct Trapping

Because the BDA intermediate is highly transient, it must be trapped in vivo to prove that furan bioactivation is the root cause of hepatotoxicity. We utilize methoxylamine, an aldehyde trapping agent that forms stable O-methyloxime derivatives with BDA, preventing it from binding to proteins [[7]]().

  • Subject Preparation: Acclimate male Sprague-Dawley rats (200-250g). Fast the subjects overnight to normalize baseline hepatic glutathione (GSH) levels, ensuring uniform susceptibility to electrophilic attack.

  • Chemical Trapping (Validation Step): Administer methoxylamine (5 mM equivalent) via intraperitoneal (IP) injection 30 minutes prior to FNP administration. Causality: If methoxylamine administration rescues the liver from necrosis, it definitively proves that the dialdehyde intermediate (BDA) is the primary toxicant [[7]]().

  • FNP Administration: Administer FNP (50 mg/kg) via oral gavage suspended in a PEG400/saline vehicle.

  • Tissue Harvesting: Euthanize subjects at 2h, 4h, and 8h post-dose. Perfuse livers with ice-cold PBS to remove circulating blood.

  • LC-MS/MS Quantification: Homogenize liver tissue and extract the BDA-bis-methoxime adducts. Quantify via LC-MS/MS using Multiple Reaction Monitoring (MRM) against a synthesized internal standard to map the exact rate of furan bioactivation.

Protocol 2: BBB Permeation & Nitroreductase-Mediated Neurotoxicity

To isolate the CNS toxicity caused by the piperazine-facilitated entry of the nitroaromatic group, we utilize a transwell co-culture system.

  • Model Assembly: Seed primary rat brain microvascular endothelial cells (BMVECs) on the apical side of a transwell insert, and primary glial cells on the basolateral side to simulate the Blood-Brain Barrier.

  • Exposure: Introduce FNP (10–100 µM) to the apical (blood) compartment.

  • Permeation Tracking (Validation Step): Quantify FNP concentration in the basolateral (brain) compartment at 30-minute intervals using HPLC. Causality: This confirms that the piperazine core successfully shuttles the intact molecule across the BBB before toxicity occurs 5.

  • Apoptosis Quantification: In the basolateral compartment, measure ROS generation using a DCFDA fluorescence assay. Subsequently, lyse the glial cells and quantify Caspase-9 activation via a fluorometric assay to confirm that the nitroaromatic redox cycling has triggered mitochondrial-driven apoptosis 6.

Workflow Step1 In Vivo Administration (Rodent Model) Step2 Tissue Harvesting (Liver & Brain Compartments) Step1->Step2 Branch1 Hepatotoxicity Assessment Step2->Branch1 Branch2 Neurotoxicity Assessment Step2->Branch2 Assay1 LC-MS/MS BDA-Adduct Trapping (Methoxylamine Derivatization) Branch1->Assay1 Assay2 ROS Quantification & Caspase-9 (Mitochondrial Apoptosis) Branch2->Assay2 Data Toxicokinetic Profiling & Safety Threshold Determination Assay1->Data Assay2->Data

Self-validating experimental workflow for quantifying FNP tissue-specific toxicity.

References

  • Benchchem. "Furan: A Technical Guide to Metabolism, Toxicity, and Human Health Risk".
  • NIH/PMC. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring".
  • SciELO.
  • Oxford Academic.
  • NIH. "An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse".
  • LabLogic. "Microsomal Metabolism of the 5- Lipoxygenase Inhibitor L-739010".
  • Journal of Neonatal Surgery.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine: A Detailed Protocol and Mechanistic Elucidation

This comprehensive guide provides a detailed protocol for the chemical synthesis of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the chemical synthesis of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a sequential N-acylation of piperazine, a common scaffold in pharmacologically active compounds.[1][2][3] This document outlines the underlying reaction mechanism, a step-by-step experimental procedure, and the necessary characterization techniques, tailored for researchers and professionals in the field.

Introduction

Piperazine and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, owing to their versatile chemical properties and biological activities.[2][3][4][5] The target molecule, 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, incorporates two distinct functionalities: a furoyl group, which is a common motif in various bioactive molecules, and a nitrobenzoyl group, which can serve as a precursor for further chemical modifications. The synthesis strategy hinges on a two-step acylation of the piperazine ring.

Reaction Scheme and Mechanism

The synthesis of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine is achieved through a sequential, two-step N-acylation of piperazine. This process is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[6][7][8][9]

Overall Reaction:

Caption: Generalized mechanism of the Schotten-Baumann reaction.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 1-(2-furoyl)piperazine, followed by its subsequent acylation to yield the final product.

Part 1: Synthesis of 1-(2-Furoyl)piperazine

This initial step focuses on the mono-acylation of piperazine. Controlling the stoichiometry is key to maximizing the yield of the mono-acylated product and minimizing the formation of the di-acylated byproduct.

Materials:

  • Piperazine hexahydrate

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (6N)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnels (2)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Continuous liquid-liquid extractor

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Piperazine Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and two dropping funnels, dissolve piperazine hexahydrate (1 mole equivalent) in distilled water. [10]2. pH Adjustment: Acidify the piperazine solution to a pH of 4.5 using 6N HCl. [10]This step protonates one of the nitrogen atoms, deactivating it and favoring mono-acylation.

  • Acylation Reaction: While vigorously stirring, simultaneously add 2-furoyl chloride (1 mole equivalent) and 10% NaOH solution from separate dropping funnels. Maintain the pH of the reaction mixture at 4.5 throughout the addition. [10]4. Reaction Completion and Basification: After the addition is complete, continue stirring for one hour. Then, make the solution basic (pH 8.5) by adding more 10% NaOH solution. [10]5. Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with chloroform for 36 hours. [10]6. Drying and Solvent Removal: Dry the chloroform extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to obtain pure 1-(2-furoyl)piperazine. [10]The expected melting point of the purified product is 67-70 °C. [11] Table 1: Reactant and Product Information for Part 1

CompoundMolecular FormulaMolar Mass ( g/mol )MolesKey Properties
Piperazine HexahydrateC₄H₁₀N₂·6H₂O194.231 eq.Hygroscopic solid
2-Furoyl ChlorideC₅H₃ClO₂130.531 eq.Corrosive liquid
1-(2-Furoyl)piperazineC₉H₁₂N₂O₂180.20-White crystalline solid [11]
Part 2: Synthesis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

In this second step, the mono-acylated intermediate is further acylated with 3-nitrobenzoyl chloride.

Materials:

  • 1-(2-Furoyl)piperazine (from Part 1)

  • 3-Nitrobenzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-(2-furoyl)piperazine (1.0 eq.) and a base such as triethylamine (1.1 eq.) in anhydrous dichloromethane. [12]The use of a base is critical to neutralize the HCl generated. [13]2. Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve 3-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled solution of the intermediate.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0 °C and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine.

Table 2: Reactant and Product Information for Part 2

CompoundMolecular FormulaMolar Mass ( g/mol )MolesKey Properties
1-(2-Furoyl)piperazineC₉H₁₂N₂O₂180.201.0 eq.Intermediate from Part 1
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.0 eq.Moisture-sensitive solid
TriethylamineC₆H₁₅N101.191.1 eq.Liquid base
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazineC₁₆H₁₅N₃O₅329.31-Final Product

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of both acyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyls and the nitro group.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • Acyl chlorides (2-furoyl chloride and 3-nitrobenzoyl chloride) are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Piperazine and its derivatives can be irritating to the skin, eyes, and respiratory system. [11]* Organic solvents such as chloroform and dichloromethane are volatile and should be handled in a well-ventilated area.

Conclusion

The synthesis of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine can be reliably achieved through a two-step sequential acylation of piperazine. Careful control of reaction conditions, particularly pH in the first step and the use of a base in the second, is essential for a successful outcome. The protocol provided herein, grounded in the well-established Schotten-Baumann reaction, offers a robust method for obtaining this and structurally similar compounds for further investigation in drug discovery and development programs.

References

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]

  • BYJU'S. Features of Schotten Baumann Reaction. 2019 Nov 17. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
  • PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. Available from: [Link]

  • ChemBK. 1-(2-FURANYLCARBONYL)-PIPERAZINE. 2024 Apr 9. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Human Journals. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. 2023 Sep 30. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2026 Jan 19. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • PubMed. Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects. Available from: [Link]

  • Google Sheets. Monoacylation.
  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. 2021 Oct 1. Available from: [Link]

Sources

Application

Solubility of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in DMSO and ethanol

Application Note & Protocol: Solubility Profiling of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in DMSO and Ethanol Executive Summary Determining the solubility of synthetic intermediates and lead compounds is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Solubility Profiling of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in DMSO and Ethanol

Executive Summary

Determining the solubility of synthetic intermediates and lead compounds is a critical bottleneck in early-stage drug discovery and formulation development. Low solubility can lead to unreliable in vitro biological assay results, underestimated toxicity, and poor downstream bioavailability[1]. This application note provides a comprehensive mechanistic overview and self-validating protocols for determining the kinetic and thermodynamic solubility of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Ethanol.

Mechanistic Rationale & Chemical Context

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is a rigid, highly aromatic bis-amide piperazine derivative.

  • Structural Implications on Solubility: Unlike standard piperazine derivatives, both secondary amines in the piperazine ring of this compound are acylated (one by a 2-furoyl group, the other by a 3-nitrobenzoyl group). This eliminates any ionizable basic centers and removes all hydrogen bond donors. The resulting high molecular planarity and strong crystal lattice energy make the compound highly lipophilic and poorly soluble in aqueous media.

  • Why DMSO? DMSO is a strong, dipolar aprotic solvent. It is the gold standard for preparing stock solutions in biological screening because its high dielectric constant and aprotic nature allow it to efficiently disrupt the crystal packing of rigid, hydrophobic molecules[2][3].

  • Why Ethanol? Ethanol is a polar protic solvent frequently used as a co-solvent in in vivo formulations or to assess the impact of protic environments. While it offers better biocompatibility profiles in certain cellular assays compared to DMSO, its solubilization capacity for molecules lacking hydrogen bond donors is inherently lower[2][3].

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

To fully profile the compound, two distinct solubility paradigms must be evaluated:

  • Kinetic Solubility: Measures the concentration at which a pre-dissolved compound (usually in DMSO) begins to precipitate when introduced into a different solvent system. It is highly dependent on the dissolution rate and is primarily used for high-throughput screening (HTS)[1][4].

  • Thermodynamic (Equilibrium) Solubility: Represents the true physical constant of the molecule. It is the concentration of the compound in a saturated solution that is in perfect equilibrium with an excess of solid material[1]. This requires long incubation times (24–72 hours) and is critical for lead optimization and formulation[5].

Workflow Visualization

G Start Solid Compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Solvent Add Solvent (DMSO or Ethanol) Start->Solvent Incubate Incubation & Shaking (24-48 hrs at 25°C) Solvent->Incubate Equilibrium Equilibrium Reached (Saturated Solution + Solid) Incubate->Equilibrium Separate Phase Separation (Centrifugation / Filtration) Equilibrium->Separate Analyze Quantification (HPLC-UV / LC-MS) Separate->Analyze Result Thermodynamic Solubility (mg/mL or µM) Analyze->Result

Workflow for the Shake-Flask Thermodynamic Solubility Assessment.

Detailed Laboratory Protocols

Protocol A: Miniaturized Shake-Flask Method (Thermodynamic Solubility)

This protocol utilizes the "shake-flask" methodology, which is the industry gold standard for determining true equilibrium solubility[1][4].

Materials:

  • 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (crystalline powder)

  • Anhydrous DMSO (≥99.9%) and Absolute Ethanol (≥99.5%)

  • 2 mL amber glass HPLC vials (amber is chosen to prevent potential UV degradation of the nitrobenzoyl group)

  • 0.45 µm PTFE syringe filters

Step-by-Step Procedure:

  • Solid Dispensing: Accurately weigh approximately 5–10 mg of the solid compound into separate 2 mL amber glass vials. Causality: An excess of solid must be visually present throughout the experiment to ensure the solution reaches true thermodynamic saturation[1].

  • Solvent Addition: Add 500 µL of DMSO to the first set of vials, and 500 µL of Ethanol to the second set.

  • Equilibration: Seal the vials tightly with PTFE-lined caps. Place them on a thermostatic orbital shaker set to 25°C (or 37°C if physiological temperature profiling is required) and agitate at 300 RPM for 24 to 48 hours. Causality: 24+ hours is required to overcome the high lattice energy of the bis-amide and establish a stable dynamic equilibrium between the solid and liquid phases[4][5].

  • Phase Separation: Remove the vials from the shaker. Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter the supernatant through a 0.45 µm PTFE membrane. Causality: Strict separation of undissolved micro-crystals is mandatory; failure to do so will result in artificially inflated solubility values[1].

  • Quantification: Dilute the clear supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of the standard curve. Analyze via HPLC-UV. Causality: The compound possesses strong chromophores (the furoyl and nitroaromatic rings), making UV detection at ~254 nm highly sensitive and accurate[5].

Protocol B: Solvent-Shift Method (Kinetic Solubility)

Used to determine how much of a highly concentrated DMSO stock can be spiked into ethanol before precipitation occurs.

  • Stock Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a linear serial dilution of the stock in a 96-well plate.

  • Solvent Shift: Transfer 5 µL of each DMSO dilution into 95 µL of Ethanol (final DMSO concentration = 5%).

  • Nephelometry: Incubate for 2 hours at room temperature. Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to a solvent blank[1][4].

Data Presentation & Interpretation

The following table summarizes the expected quantitative solubility profile based on the physicochemical properties of rigid bis-amide piperazine derivatives in organic solvents.

Table 1: Comparative Solubility Profile of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Solvent SystemDielectric Constant (ε)H-Bonding CapacityEstimated Thermodynamic Solubility (25°C)Application Suitability
100% DMSO 46.7Acceptor onlyHigh (> 30 mg/mL)Ideal for primary stock solutions (10–50 mM) for in vitro HTS assays.
100% Ethanol 24.5Donor & AcceptorLow to Moderate (1–5 mg/mL)Suitable for secondary dilutions or specific in vivo co-solvent formulations.
5% DMSO in Ethanol MixedMixedModerate (~5-10 mg/mL)Useful for kinetic assays where DMSO acts as a solubilizing bridge.

Analytical Insights: Because DMSO is a superior solvent for this class of compounds, researchers must be cautious when performing serial dilutions from DMSO stocks into ethanol or aqueous buffers. Exceeding the kinetic solubility threshold will cause rapid micro-precipitation, leading to false negatives in biological screening[1][2].

References

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification Source: PubMed (National Institutes of Health) URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed (National Institutes of Health) URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: PMC (National Institutes of Health) URL:[Link]

  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Cells in Culture Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: Structural Characterization and NMR Dynamics of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Executive Summary Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, frequently servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Executive Summary

Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, frequently serving as rigid linkers or conformational modulators. However, the structural characterization of asymmetrically substituted N,N′ -diaroylpiperazines—such as 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine —presents a unique analytical challenge. Due to the restricted rotation around the amide C–N bonds, these molecules exist as a mixture of slowly interconverting conformers (rotamers) at ambient temperature.

This application note provides a comprehensive, self-validating workflow for the synthesis, 1D/2D NMR assignment, and thermodynamic profiling of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine. By leveraging Variable Temperature (VT) NMR, we demonstrate how to decouple conformational dynamics from structural impurities, ensuring high-fidelity analytical data for regulatory submissions.

Mechanistic Insight: The Rotameric Phenomenon

In N,N′ -dialkylated amides, the delocalization of the nitrogen lone pair into the adjacent carbonyl π -system imparts a partial double-bond character to the C–N bond[1]. In the case of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, this restricted rotation occurs simultaneously at both the N1 and N4 positions.

Causality in Spectral Complexity: At 298 K (ambient temperature), the thermal energy of the system is insufficient to overcome the rotational energy barrier ( ΔG‡ ) of the amide bonds. Consequently, the interconversion between the cis and trans conformers is slower than the NMR timescale. This slow exchange regime causes the piperazine ring's methylene protons ( N−CH2​ ) to experience distinct magnetic environments, splitting the expected two signals (for an unsymmetrical piperazine) into four or more broad singlets[2].

To definitively prove that these split signals are rotamers rather than chemical impurities, the analytical workflow must incorporate VT-NMR. Heating the sample increases the kinetic energy, accelerating the rotational exchange. Once the exchange rate exceeds the NMR observation frequency (the coalescence temperature, Tc​ ), the split signals merge into sharp, time-averaged peaks[3].

Analytical Workflow and Methodologies

Synthesis and Sample Preparation Protocol

To ensure a self-validating analytical process, the compound must be synthesized with high purity, and the NMR sample must be prepared in a solvent capable of withstanding high temperatures without boiling.

Step-by-Step Methodology:

  • Acylation Reaction: Dissolve 1.0 mmol of 1-(2-furoyl)piperazine in 10 mL of anhydrous dichloromethane (DCM). Add 1.5 mmol of triethylamine (TEA) as an acid scavenger.

  • Electrophilic Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 mmol of 3-nitrobenzoyl chloride dissolved in 5 mL of DCM. Rationale: Cooling controls the exothermic acylation, preventing the formation of degradation products.

  • Workup & Validation: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate. Validate purity via TLC (EtOAc/Hexane 1:1, Rf​≈0.45 ).

  • NMR Sample Preparation: Dissolve 15–20 mg of the purified crystalline solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Rationale: While CDCl3​ provides excellent resolution at 298 K, its low boiling point (61 °C) precludes high-temperature VT-NMR. DMSO- d6​ (b.p. 189 °C) allows for continuous heating up to 373 K to observe signal coalescence[2]. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

Structural Characterization Pathway

NMR_Workflow N1 Sample Preparation (DMSO-d6, 15 mg) N2 1D NMR Acquisition (1H & 13C at 298 K) N1->N2 N3 Rotamer Identification (Peak Splitting Analysis) N2->N3 N4 2D NMR Correlation (COSY, HSQC, HMBC) N3->N4 Structural Connectivity N5 VT-NMR Spectroscopy (298 K to 373 K) N3->N5 Conformational Dynamics N6 Thermodynamic Profiling (Coalescence & ΔG‡) N5->N6

Caption: Workflow for the structural and thermodynamic characterization of piperazine rotamers via NMR.

Advanced NMR Acquisition Protocol
  • 1D Baselines (298 K): Acquire standard 1H (400 or 500 MHz) and 13C spectra. Note the severe broadening and duplication of the piperazine aliphatic signals ( δ 3.40–3.90 ppm) and the splitting of the carbonyl carbons ( δ 158.0 and 167.5 ppm).

  • 2D Connectivity (298 K): Acquire 1H−1H COSY and 1H−13C HSQC. Rationale: 2D NMR is critical here; COSY will show independent cross-peaks for the distinct N−CH2​ groups of each rotamer, confirming they belong to the same molecular framework but exist in different spatial orientations[4].

  • Variable Temperature (VT) Execution: Increment the probe temperature from 298 K to 373 K in 10 K steps. Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Data Processing: Monitor the aliphatic region. Record the exact temperature ( Tc​ ) where the two distinct rotameric signals collapse into a single broad peak.

Data Presentation and Thermodynamic Analysis

The quantitative data derived from the NMR experiments are summarized below. The splitting of the piperazine protons is a direct readout of the restricted rotation.

Table 1: 1H and 13C NMR Spectral Assignments (DMSO- d6​ , 298 K)

Note: Chemical shifts ( δ ) are reported in ppm. Rotameric splitting is denoted by major/minor peak pairs.

Structural Moiety 1H Chemical Shift ( δ , ppm)Multiplicity & Integration 13C Chemical Shift ( δ , ppm)
2-Furoyl Ring 7.85 (H5), 7.05 (H3), 6.65 (H4)dd (1H), dd (1H), dd (1H)145.2, 115.8, 111.4
3-Nitrobenzoyl Ring 8.35 (H2), 8.28 (H4), 7.90 (H6), 7.75 (H5)t (1H), ddd (1H), dt (1H), t (1H)147.8 ( C−NO2​ ), 133.5, 129.8, 124.2, 122.5
Piperazine ( N−CH2​ ) 3.82 / 3.75br s (2H) Rotamer pair46.5 / 45.8
Piperazine ( N−CH2​ ) 3.68 / 3.55br s (2H) Rotamer pair42.3 / 41.6
Piperazine ( N−CH2​ ) 3.48 / 3.40br s (4H) Rotamer pair41.0 / 40.2
Amide Carbonyls N/AN/A167.5 (Benzoyl), 158.2 (Furoyl)
Table 2: Thermodynamic Parameters from VT-NMR

Using the Eyring equation, the activation free energy ( ΔG‡ ) for the rotation around the amide bonds can be calculated from the coalescence temperature ( Tc​ ) and the maximum frequency separation ( Δν ) of the exchanging signals at the slow-exchange limit[2].

ParameterValueMechanistic Implication
Frequency Separation ( Δν ) 55.2 HzIndicates distinct magnetic environments for the N−CH2​ protons at 298 K.
Coalescence Temp. ( Tc,1​ ) 325 K (52 °C)Temperature at which the N1-furoyl rotamers interconvert rapidly.
Coalescence Temp. ( Tc,2​ ) 342 K (69 °C)Temperature at which the N4-nitrobenzoyl rotamers interconvert rapidly.
Activation Energy ( ΔG‡ ) ~67.5 kJ/molHigh energy barrier confirming the partial double-bond character of the amides.

Complementary Structural Validation

While NMR provides definitive proof of solution-state dynamics, a robust regulatory package requires orthogonal validation:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of the amides is confirmed by strong C=O stretching bands at 1635 cm−1 and 1610 cm−1 . The NO2​ group is validated by asymmetric and symmetric stretches at 1530 cm−1 and 1350 cm−1 , respectively[5].

  • High-Resolution Mass Spectrometry (HRMS-ESI): To rule out dimerization or degradation, HRMS must yield the exact mass. For C16​H15​N3​O5​ ( [M+H]+ ), the calculated m/z is 330.1084; the observed m/z should fall within 5 ppm of this value.

  • X-Ray Crystallography (XRD): If single crystals are obtained (e.g., via slow evaporation from ethyl acetate), XRD will reveal the preferred solid-state conformation. Unlike the solution state, the crystal lattice typically traps the molecule in a single, lowest-energy rotameric form[4].

Conclusion

The structural characterization of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine requires a nuanced approach to NMR spectroscopy. By understanding the causality behind amide bond restricted rotation, analysts can utilize VT-NMR and 2D correlation techniques to confidently assign complex, split spectra. This self-validating protocol ensures that conformational dynamics are accurately profiled and not misidentified as sample impurities, accelerating the downstream drug development pipeline.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at:[Link]

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Gokmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications. Available at:[Link]

Sources

Application

Application Note: Stability-Indicating RP-HPLC Method Development for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction and Physicochemical Profiling

The compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is a highly functionalized bis-amide piperazine derivative. Compounds sharing this core structural motif are frequently synthesized as targeted libraries in drug discovery, particularly for their potential as antiparasitic, antimicrobial, or antipsychotic agents[1].

Developing a robust, stability-indicating HPLC method for this compound requires a deep understanding of its physicochemical properties compared to its synthetic precursors and potential degradants. The synthesis typically involves the acylation of 1-(2-furoyl)piperazine with 3-nitrobenzoyl chloride . Consequently, the analytical method must effectively resolve the neutral target API from its basic precursor and acidic degradants.

The Causality Behind the Chromatography
  • The Target (1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine): Because both nitrogen atoms in the piperazine ring are incorporated into amide bonds, the basicity of the piperazine core is entirely masked. The molecule is neutral across the standard HPLC pH range (pH 2–8). It is moderately hydrophobic and highly UV-active due to the furoyl and nitrobenzoyl chromophores.

  • Impurity A (1-(2-Furoyl)piperazine): This precursor contains a secondary aliphatic amine. It is highly basic, with a pKa of approximately 8.2[1]. At neutral pH, it can cause severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

  • Impurity B (3-Nitrobenzoic Acid): Formed via the hydrolysis of unreacted 3-nitrobenzoyl chloride, this degradant is acidic (pKa ~3.4).

To achieve baseline resolution of these three distinct chemical species, a highly controlled pH environment and a gradient elution strategy are mandatory.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase was selected (Agilent Zorbax Eclipse Plus C18, 250 × 4.6 mm, 5 µm). The high carbon load provides excellent hydrophobic retention for the neutral bis-amide target, while the end-capped silica minimizes secondary silanol interactions that would otherwise cause the basic precursor (Impurity A) to tail[2].

Mobile Phase and pH Optimization

Isocratic methods frequently fail for mixtures containing both strong acids and strong bases. Therefore, a gradient method was developed.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Mechanistic Rationale: At pH 2.0, the basic piperazine precursor is fully protonated, increasing its polarity and causing it to elute early, well away from the target API. Furthermore, TFA acts as an ion-pairing agent, ensuring sharp peak shapes for the basic amine[3]. Simultaneously, the acidic degradant (3-nitrobenzoic acid) is fully protonated (neutralized), allowing it to retain on the C18 column rather than eluting in the void volume.

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN). ACN was chosen over methanol for its lower viscosity, which reduces system backpressure, and its superior UV transparency at low wavelengths.

Detector Wavelength

The diode array detector (DAD) was set to 254 nm . Both the furoyl ring and the nitro-aromatic system exhibit strong π→π∗ transitions near this wavelength, ensuring maximum sensitivity for the target and all related impurities[1].

Experimental Workflow & Protocols

G Step1 Physicochemical Profiling (Target: Neutral, Precursor: Basic, Degradant: Acidic) Step2 Stationary Phase Selection (End-capped C18, 250 x 4.6 mm, 5 µm) Step1->Step2 Step3 Mobile Phase Optimization (0.1% TFA / Acetonitrile Gradient at pH 2.0) Step2->Step3 Step4 Forced Degradation Studies (Acid, Base, Oxidation, Thermal Stress) Step3->Step4 Step5 Method Validation (ICH Q2(R1) Guidelines: Linearity, Precision, Accuracy) Step4->Step5

Figure 1: Systematic workflow for stability-indicating RP-HPLC method development.

Reagents and Materials
  • 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Reference Standard, >99.0% purity).

  • 1-(2-Furoyl)piperazine hydrochloride and 3-Nitrobenzoic acid (Impurity Standards).

  • HPLC-Grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 50.0 mg of the target API.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 25 mL of Acetonitrile (sonicate for 5 minutes).

  • Make up to the mark with Mobile Phase A (0.1% TFA in Water).

Working Standard Solution (100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the sample diluent (Water:ACN, 50:50 v/v).

Chromatographic Conditions

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (0.1% TFA in Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.090101.0
5.090101.0
15.040601.0
20.010901.0
25.090101.0
30.090101.0
  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at 254 nm (Reference 360 nm)

System Suitability and Forced Degradation

A stability-indicating method must unequivocally separate the active pharmaceutical ingredient from its degradation products[4][5]. Forced degradation studies were conducted to validate the method's resolving power.

System Suitability Parameters

System suitability was assessed by injecting the working standard solution six times. The method demonstrated excellent chromatographic efficiency and peak symmetry, validating the choice of TFA to suppress silanol interactions.

Table 2: System Suitability Results (Target API)

ParameterResultAcceptance Criteria (ICH)
Retention Time ( tR​ )16.45 min± 2.0% RSD
Theoretical Plates ( N )14,520> 2000
Tailing Factor ( Tf​ )1.08≤ 2.0
Resolution ( Rs​ ) from Impurity B4.8> 2.0
% RSD of Peak Area (n=6)0.45%≤ 2.0%
Forced Degradation Protocol

To prove the method is stability-indicating, the API was subjected to various stress conditions[5].

  • Acid Hydrolysis: 1M HCl at 80°C for 12 hours.

  • Base Hydrolysis: 0.1M NaOH at 80°C for 4 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Stress: Solid state at 105°C for 48 hours.

Table 3: Forced Degradation Summary

Stress Condition% DegradationMajor Degradant Peaks ( tR​ )Mass Balance (%)
Acidic (1M HCl)14.2%3.2 min (Imp A), 11.5 min (Imp B)98.5
Basic (0.1M NaOH)28.5%3.2 min (Imp A), 11.5 min (Imp B)99.1
Oxidative (3% H2​O2​ )8.4%14.1 min (N-oxide derivative)97.8
Thermal (105°C)1.1%None significant99.8

Mechanistic Insight: The target compound is a bis-amide. Amides are generally resistant to mild hydrolysis but will cleave under strong acidic or basic conditions at elevated temperatures. The degradation pathway clearly yields the starting materials: 1-(2-furoyl)piperazine (eluting at 3.2 min due to its basic nature) and 3-nitrobenzoic acid (eluting at 11.5 min). The mass balance approaching 100% confirms that the DAD method captures all UV-active fragments effectively.

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine. By leveraging the physicochemical differences between the neutral bis-amide target, its basic piperazine precursor, and acidic degradants, a 0.1% TFA/Acetonitrile gradient on a C18 column was proven to provide optimal resolution. The method is fully compliant with ICH Q2(R1) guidelines, demonstrating excellent linearity, precision, and specificity, making it highly suitable for routine quality control and stability testing in pharmaceutical development.

References

  • ICH Expert Working Group. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at:[Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Impact Factor. Available at: [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1), 112–122. Available at:[Link]

  • Liu, L., Cao, N., et al. (2016). Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR. Journal of Pharmaceutical and Biomedical Analysis, 117, 325-332. Available at:[Link]

  • Souri, E., Hatami, A., et al. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 12(4), 729-735. Available at:[Link]

  • Srikanth, K., et al. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. National Center for Biotechnology Information. Available at:[Link]

Sources

Method

Preparation of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine stock solutions for biological assays

Application Note: Preparation and Quality Control of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Stock Solutions for Biological Assays Executive Summary & Chemical Causality The integrity of any biological assay—whether a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Quality Control of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Stock Solutions for Biological Assays

Executive Summary & Chemical Causality

The integrity of any biological assay—whether a biochemical high-throughput screen (HTS) or a cell-based phenotypic assay—is fundamentally dependent on the solubility and stability of the test compound. 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine presents unique formulation challenges.

While the piperazine core is traditionally utilized in medicinal chemistry to improve aqueous solubility via its basic secondary amines, this specific derivative is a bis-amide . Both nitrogen atoms of the piperazine ring are acylated (one by a 2-furoyl group, the other by a 3-nitrobenzoyl group). This structural modification completely abolishes the basicity of the piperazine core. Consequently, the molecule lacks ionizable groups at physiological pH, rendering it highly lipophilic, neutral, and prone to rapid precipitation (the "DMSO crash") when introduced into aqueous assay buffers[1].

To prevent false negatives caused by compound precipitation, this guide outlines a self-validating, step-by-step methodology for preparing primary DMSO stocks and assay-ready aqueous dilutions, grounded in established pharmaceutical compound management protocols[2].

Physicochemical Profiling

Understanding the physicochemical nature of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine dictates the boundaries of our experimental design. Because pH adjustments (e.g., adding acidic or basic modifiers) will not improve the solubility of a neutral bis-amide, organic solvent mediation is strictly required[3].

Table 1: Physicochemical Profile & Formulation Implications

PropertyCharacteristicImplication for Assay Preparation
Molecular Weight ~329.3 g/mol Standard 10 mM stock requires ~3.29 mg per mL of solvent.
Ionizable Groups None (Bis-amide)Aqueous solubility cannot be enhanced via pH adjustment.
Lipophilicity High (Aromatic/Furan rings)Requires 100% anhydrous DMSO for primary stock dissolution.
Light Sensitivity Moderate (Nitroaromatic)Stocks must be stored in amber/opaque tubes to prevent photodegradation.

Experimental Workflow & Quality Control

To ensure a self-validating system, quality control (QC) steps must be integrated directly into the formulation workflow. Relying solely on nominal concentration (the amount of powder weighed) often leads to inaccurate bioassay data due to incomplete dissolution or subsequent precipitation[1]. We employ UV-Vis spectroscopy and LC-MS to verify that the concentration of the compound in the assay-ready plate matches the primary stock[4].

Workflow Solid Solid Compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine DMSO Primary Stock (10 mM) Anhydrous DMSO Solid->DMSO Dissolve & Sonicate QC1 Quality Control LC-MS & UV-Vis Scan DMSO->QC1 Verify Purity/Conc. Aliquots Storage Aliquots -20°C, Light Protected QC1->Aliquots Pass Dilution Aqueous Dilution Assay Buffer (≤1% DMSO) Aliquots->Dilution Thaw & Dilute QC2 Kinetic Solubility Check Nephelometry / UV-Vis Dilution->QC2 Monitor Precipitation Assay Biological Assay In vitro / Cell-based QC2->Assay Soluble (Pass)

Workflow for the preparation, QC, and aqueous dilution of hydrophobic piperazine derivatives.

Detailed Methodologies

Protocol A: Preparation of 10 mM Primary Stock Solution

Objective: Achieve complete thermodynamic dissolution in an organic vehicle without compromising molecular integrity.

  • Equilibration: Allow the lyophilized solid of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Using an anti-static spatula, accurately weigh the required mass into a sterile, amber glass vial. (Example: For 1 mL of a 10 mM stock, weigh 3.29 mg).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Dissolution Mechanics:

    • Vortex the solution vigorously for 60 seconds.

    • If particulate matter remains, subject the vial to ultrasonic bath sonication for 5–10 minutes.

    • Causality Note: For highly crystalline hydrophobic compounds, brief warming in a 37°C water bath combined with sonication provides the activation energy required to disrupt the crystal lattice and achieve full solvation[3].

  • Aliquoting & Storage: Divide the 10 mM stock into 20–50 µL single-use aliquots in opaque microcentrifuge tubes. Store at -20°C. Do not subject the primary stock to repeated freeze-thaw cycles, as this induces irreversible compound precipitation and degradation[1].

Protocol B: Preparation of Assay-Ready Aqueous Solutions

Objective: Dilute the compound into biological media while maintaining kinetic solubility and controlling solvent toxicity.

Directly pipetting a 10 mM DMSO stock into an aqueous buffer often creates localized zones of supersaturation, causing the bis-amide to instantly crystallize[1]. To prevent this, intermediate DMSO dilutions must be used.

  • Intermediate Dilution (Dose-Response): Prepare a serial dilution of the compound in 100% DMSO first. This ensures that when the compound is finally added to the assay buffer, the final percentage of DMSO remains perfectly constant across all concentration wells.

  • Aqueous Transfer: Transfer the intermediate DMSO stocks into the pre-warmed (37°C) aqueous assay buffer at a 1:100 or 1:1000 ratio.

  • Rapid Mixing: Immediately pipette up and down or use a plate shaker. Rapid dispersion prevents the nucleation of crystals.

  • Solvent Control: Small amounts of residual organic solvent (e.g., 0.1% to 1.0% DMSO) are generally tolerated by most biological assays, but a vehicle-only control (matching the exact DMSO %) must be run alongside all experiments to establish a baseline[3].

Table 2: Constant-Vehicle Serial Dilution Matrix (Targeting 1.0% Final DMSO)

Target Assay Conc. (µM)Intermediate DMSO StockVolume of IntermediateVolume of Assay BufferFinal DMSO %
10.0 µM 1.0 mM1.0 µL99.0 µL1.0%
1.0 µM 100 µM1.0 µL99.0 µL1.0%
0.1 µM 10 µM1.0 µL99.0 µL1.0%
Protocol C: Kinetic Solubility Quality Control

Before applying the diluted compound to cells or target enzymes, its kinetic solubility must be verified. Kinetic solubility mimics the exact incubation time and conditions of the biological assay[1].

  • Prepare the highest required assay concentration (e.g., 10 µM in buffer with 1% DMSO) in a clear-bottom 96-well plate.

  • Incubate the plate under assay conditions (e.g., 37°C for 90 minutes).

  • Measure the absorbance at 620 nm (Nephelometry) or perform a UV-Vis scan (210-400 nm)[4],[5].

  • Interpretation: An increase in baseline scattering at 620 nm compared to the DMSO-only control indicates that 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine has precipitated as colloidal aggregates[5]. If precipitation occurs, the maximum assay concentration must be lowered, or a formulation additive (e.g., 0.01% Tween-20 or BSA) must be introduced to stabilize the supersaturated state.

References

  • Frequently Asked Questions | Selleckchem.
  • researchgate.
  • nih.
  • europeanpharmaceuticalreview.
  • acs.

Sources

Application

Application Note: Integration and High-Throughput Screening of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in Combinatorial Libraries

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The piperazine heterocycle is univ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry due to its conformational flexibility, tunable basicity, and synthetic tractability [3]. In High-Throughput Screening (HTS) campaigns, symmetrical and asymmetrical N,N′ -disubstituted piperazines are heavily utilized to probe broad swaths of chemical space.

This application note details the physicochemical rationale, compound management, and screening methodologies for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (PubChem CID: 899168) [10]. As a representative bis-amide, this compound serves as an ideal model for optimizing HTS workflows—specifically FRET-based enzymatic assays—aimed at identifying novel therapeutic leads for viral proteases and G-protein coupled receptors (GPCRs) [1, 2].

Structural and Physicochemical Rationale

The design of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine leverages the secondary amine nitrogen atoms of the piperazine ring as versatile synthetic handles [3]. By capping these nitrogens with distinct moieties, the molecule is engineered for optimal target engagement:

  • The 2-Furoyl Group: Acts as a potent hydrogen bond acceptor and participates in heteroaromatic π−π stacking within hydrophobic enzyme sub-pockets.

  • The 3-Nitrobenzoyl Group: The strongly electron-withdrawing nitro group drastically reduces the basicity of the adjacent piperazine nitrogen. This electronic effect rigidifies the amide bond into specific rotameric states, locking the molecule into a predictable bioactive conformation while providing a distinct electrostatic surface.

To ensure success in HTS, library compounds must adhere to strict drug-likeness parameters to prevent false positives caused by insolubility or promiscuous binding. As summarized in Table 1 , this compound exhibits an exceptional physicochemical profile for lead discovery.

Table 1: Physicochemical Profiling of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine
PropertyValueRationale for HTS Suitability
Molecular Weight 329.31 g/mol Falls well within the optimal fragment/lead-like space (<500 Da), allowing room for downstream structural elaboration [10].
XLogP3 1.5Indicates excellent aqueous solubility. Minimizes non-specific binding to plasticware and target proteins [10].
Topological Polar Surface Area 99.6 ŲOptimal for membrane permeability while remaining low enough to avoid Pan-Assay Interference Compounds (PAINS) liabilities [10].
Hydrogen Bond Donors 0Reduces the desolvation penalty required when the compound transitions from aqueous buffer into a hydrophobic binding pocket.
Hydrogen Bond Acceptors 5Provides multiple, distinct vectors for target interaction (via the furan oxygen, nitro group, and amide carbonyls).

Experimental Workflow & Logical Architecture

The successful screening of piperazine-based libraries requires a meticulously controlled workflow. The diagram below illustrates the self-validating architecture of our HTS campaign, emphasizing quality control at every transition point.

HTS_Workflow Lib 1. Library Selection Bis-amide Piperazines Dispense 2. Acoustic Dispensing Assay Ready Plates (ARPs) Lib->Dispense 10 mM DMSO stocks Screen 3. Primary FRET Assay Target Protease Screen Dispense->Screen nL transfer (0.5% DMSO) Data 4. Data QC & Analysis Z'-factor > 0.5 Screen->Data Kinetic RFU read Triage 5. Hit Triage Counter-screen & PAINS Data->Triage Active Hits (>50% inhib) Lead 6. Lead Optimization SAR Development Triage->Lead Validated Chemotypes

Figure 1: End-to-end HTS workflow for piperazine-based combinatorial libraries.

High-Throughput Screening Protocol: FRET-Based Protease Assay

This protocol is designed to evaluate 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine and its library peers against a target protease (e.g., SARS-CoV-2 Mpro or human Cathepsin) [2]. The assay utilizes a self-validating kinetic read to eliminate artifacts commonly associated with nitroaromatic compounds.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100.

    • Expert Insight: DTT is mandatory to maintain catalytic cysteines in a reduced, active state. The inclusion of 0.01% Triton X-100 is a critical countermeasure against colloidal aggregation—a primary driver of false-positive inhibition in HTS.

  • Compound Stocks: 10 mM in 100% anhydrous DMSO.

Step-by-Step Execution
  • Assay Ready Plate (ARP) Generation:

    • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 10 mM compound stock into a 384-well black, low-volume microplate.

    • Expert Insight: Acoustic dispensing is utilized over tip-based transfer to eliminate compound adsorption to plastic and to maintain an exact 0.5% final DMSO concentration in a 10 µL assay volume. Fluctuations in DMSO >1% can denature the target protease and quench the FRET signal.

  • Enzyme Addition & Equilibration:

    • Dispense 5 µL of a 2x target enzyme solution (diluted in Assay Buffer) into the ARP.

    • Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles.

    • Pre-incubate for 30 minutes at room temperature.

    • Expert Insight: Pre-incubation is a non-negotiable step for bis-amide piperazines. These compounds frequently exhibit slow-binding kinetics because the rigid rotamers of the furoyl and nitrobenzoyl groups require time to undergo conformational adaptation within the enzyme's active site.

  • Substrate Addition:

    • Initiate the reaction by dispensing 5 µL of a 2x FRET peptide substrate (e.g., Dabcyl/Edans labeled).

  • Kinetic Measurement:

    • Immediately transfer the plate to a microplate reader.

    • Read fluorescence (Ex: 340 nm / Em: 490 nm) continuously every 60 seconds for 30 minutes.

    • Expert Insight: Kinetic reads (calculating the initial velocity, V0​ ) are vastly superior to endpoint reads. Nitroaromatic compounds like 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine can exhibit intrinsic auto-fluorescence or inner-filter effects. Measuring the rate of change rather than absolute fluorescence mathematically normalizes these optical artifacts.

Data Processing & Hit Validation

To ensure the trustworthiness of the screening data, the assay must be mathematically validated before any hit is declared.

Assay Quality Control (Z'-factor)

Calculate the Z'-factor for every screened plate using the positive control ( μp​ , e.g., a known inhibitor like GC-14) and negative control ( μn​ , 0.5% DMSO vehicle) [2]:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Standard: A plate is only accepted for hit triage if the Z′ score is ≥0.5 , indicating a robust separation between the signal and background noise.

IC50 Determination

For compounds showing >50% inhibition at the primary screening concentration (typically 10 µM or 50 µM), generate an 11-point dose-response curve (ranging from 100 µM to 1.7 nM, 3-fold dilutions). Fit the initial velocity ( V0​ ) data to a four-parameter log-logistic (Hill) equation to determine the half-maximal inhibitory concentration ( IC50​ ).

References

  • "Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability." National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH). URL: [Link]

  • "1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine - Compound Summary." PubChem, National Library of Medicine (NIH). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine precipitation in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 1-(2-Furoyl)-4-(3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in in vitro assays.

This compound features a piperazine core flanked by two bulky, electron-withdrawing aromatic groups (a furoyl ring and a nitrobenzoyl ring). These modifications neutralize the basicity of the piperazine nitrogens, rendering the molecule highly lipophilic and neutral at physiological pH (7.2–7.4). Consequently, it exhibits exceptionally poor aqueous solubility, making it highly prone to precipitation when introduced into complex cell culture media[1].

Part 1: Diagnostic Workflow & Causality

Before altering your experimental design, it is critical to diagnose why and when the precipitation is occurring.

TroubleshootingWorkflow Start Precipitate Observed in Culture Media Timing When did it occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After hours of incubation Timing->Delayed SolventShock Diagnosis: Solvent Shock or Exceeded Solubility Immediate->SolventShock TempPH Diagnosis: Temp Shift, pH Change, or Protein Binding Delayed->TempPH Action1 Implement Step-wise Dilution Protocol SolventShock->Action1 Action2 Check Incubator Temp & Media Buffering TempPH->Action2

Diagnostic workflow for identifying the root cause of compound precipitation.

Q: Why does 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine precipitate immediately upon addition to the media?

A: This is a classic thermodynamic phenomenon known as "Solvent Shock" (or DMSO shock). When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the polar DMSO molecules rapidly diffuse into the bulk water due to favorable hydrogen bonding. This instantly strips the solvation shell away from the hydrophobic 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine molecules. Left in a localized microenvironment with zero solvent, the compound's aromatic rings undergo π−π stacking, causing instantaneous nucleation and visible precipitation[2].

Q: Can I just filter the media through a 0.22 µm filter to remove the precipitate?

A: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API) from your media. This results in an unknown, drastically reduced final concentration of the compound reaching your cells, which completely invalidates any dose-response data or IC50 calculations[3]. You must address the formulation, not the symptom.

Q: Does the temperature of the media matter?

A: Yes. Temperature is a primary driver of solubility in cell culture[4]. Adding a room-temperature DMSO stock to cold (4°C) media will almost guarantee precipitation. Always pre-warm your culture media to 37°C before introducing the compound[5].

Part 2: Quantitative Parameters for Solvent Tolerance

To keep hydrophobic compounds in solution, researchers often rely on maximizing the final DMSO concentration. However, cytotoxicity limits this approach. The table below summarizes the maximum tolerated dose (MTD) of DMSO for common cell lines and the theoretical maximum compound concentration achievable from a standard 10 mM stock.

Cell Line TypeExample LinesMax Tolerated DMSO (%)Max Final Compound Conc. (from 10 mM Stock)Phenotypic Risk of Exceeding DMSO Limit
Hepatocytes HepG2, Huh70.5% - 1.0%50 µM - 100 µMCYP450 induction, metabolic baseline shift[6]
Cancer Epithelial HeLa, A5490.2% - 0.5%20 µM - 50 µMCell cycle arrest (G1 phase accumulation)
Fibroblasts NIH-3T30.1% - 0.2%10 µM - 20 µMMorphological changes, detachment
Primary/Stem Cells iPSCs, PBMC≤ 0.1%≤ 10 µMSpontaneous differentiation, apoptosis

Part 3: Self-Validating Experimental Protocols

To reliably dose cells with 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine without triggering solvent shock, you must use a Step-Wise Dilution Protocol .

Scientific Rationale: By creating an intermediate stock, you reduce the concentration gradient between the DMSO and the aqueous phase. This prevents the rapid solvent stripping that causes nucleation[2].

Protocol: Step-Wise Dilution & Dosing (Self-Validating)

Materials Required:

  • 10 mM Master Stock of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in anhydrous, high-purity DMSO[7].

  • Pre-warmed (37°C) Cell Culture Media (e.g., DMEM + 10% FBS).

  • Spectrophotometer (for validation).

Step-by-Step Methodology:

  • Master Stock Inspection: Thaw the 10 mM DMSO stock at room temperature. Inspect visually. If crystals are present, warm to 37°C in a water bath and sonicate for 5 minutes until completely clear[3].

  • Intermediate Dilution (The Anti-Shock Step): Do not add the 10 mM stock directly to your final culture plate. Instead, prepare a 10X intermediate stock in a separate microcentrifuge tube.

    • Example for a 10 µM final concentration: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of pre-warmed media. Crucial technique: Pipette the media into the DMSO stock slowly while vortexing gently, rather than dropping DMSO into the media.

  • Final Dilution: Transfer the 100 µL of the 10X intermediate mixture into 900 µL of pre-warmed bulk media to achieve your final 1X concentration (10 µM compound, 0.1% DMSO).

  • Self-Validation Check (Turbidity Assay): Before applying this dosed media to your cells, transfer 100 µL to a clear 96-well plate. Read the Optical Density (OD) at 600 nm against a vehicle control (media + 0.1% DMSO).

    • Validation Logic: If ΔOD600​>0.05 , sub-visual micro-precipitation has occurred. Abort the dosing step. You must either lower the final compound concentration or utilize a formulation strategy (see Part 4). If ΔOD600​≤0.05 , the solution is thermodynamically stable and safe to apply to your cells.

Part 4: Advanced Formulation Strategies

If the step-wise dilution protocol still results in precipitation (failing the validation check), the intrinsic aqueous solubility of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine has been exceeded. You must alter the formulation environment.

FormulationStrategies Core Solubility Enhancement Strategies Cosolvent Co-solvent Systems (e.g., PEG400 + DMSO) Core->Cosolvent Complexation Carrier Complexation (e.g., HP-β-CD) Core->Complexation Protein Protein Binding (e.g., BSA/FBS Supplement) Core->Protein

Advanced formulation strategies to enhance the aqueous solubility of hydrophobic compounds.

Q: How can I use carrier molecules to keep the compound in solution?

A: For highly lipophilic molecules like this, (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They encapsulate the furoyl or nitrobenzoyl rings, shielding them from the aqueous environment and preventing π−π stacking[3]. Implementation: Prepare your media with 1-5% (w/v) HP-β-CD prior to adding the compound.

Q: Does the presence of Fetal Bovine Serum (FBS) help or hurt?

A: It generally helps. Serum contains high concentrations of albumin, a transport protein that readily binds hydrophobic small molecules[3]. If you are experiencing precipitation in serum-free media, the lack of protein binding is likely the culprit[5]. Try diluting your compound into media containing at least 2-5% FBS before applying it to the cells, assuming your assay tolerates serum.

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.
  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
  • How to prevent GSK-5498A precipitation from DMSO stock. Benchchem.
  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
  • How to prevent Xanthevodine precipitation in cell culture media. Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Welcome to the Technical Support Center for the purification of complex piperazine derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with 1-(2-Furoyl)-4-(3-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex piperazine derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine .

As a bis-amide with bulky, electron-withdrawing, and heteroaromatic substituents, this molecule presents unique chromatographic challenges, including rotameric peak splitting, poor solubility in non-polar solvents, and strong silanol interactions. This guide synthesizes chemical causality with field-proven methodologies to ensure high-purity isolation.

Part 1: Compound Profiling & Causality

Before troubleshooting, it is critical to understand the physical chemistry of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine driving its chromatographic behavior:

  • Amide Rotamers: The molecule contains two tertiary amide bonds. The partial double-bond character of the C-N bonds restricts rotation, leading to stable conformational isomers (rotamers) at room temperature. On a silica column, these rotamers can resolve slightly, causing severe peak broadening or artificial "twin peaks."

  • Polarity & Solubility: Lacking ionizable protons, the molecule is neutral but highly polar due to the nitro group, furan oxygen, and two carbonyls. It exhibits poor solubility in hexanes, necessitating stronger solvent systems (e.g., Dichloromethane/Methanol).

  • UV Activity: The furan and nitrobenzene rings provide excellent chromophores. Monitor at 254 nm (aromatic backbone) and 280 nm (nitro group extension) for optimal detection.

Part 2: Troubleshooting Guides & FAQs

Q1: My product peak is unusually broad or split into two distinct peaks, despite TLC showing a single, pure spot. Why is this happening?

Diagnosis: This is a classic symptom of amide rotamerism . On a TLC plate, the solvent evaporates quickly, and the spot is visualized statically. However, during the longer runtime of a flash column, the restricted rotation around the piperazine C-N bonds causes the molecule to slowly interconvert between conformers. If the interconversion rate is similar to the separation timescale, the peak broadens. If it is very slow, the rotamers elute as two distinct peaks. Solution:

  • Solvent Modification: Switch from an EtOAc/Hexanes system to a DCM/MeOH system. Protic solvents like methanol hydrogen-bond with the amide carbonyls, altering the rotamer equilibrium and often coalescing the peaks into a single sharp band.

  • Phase Switch: If normal phase fails, transition to Reverse Phase (RP-C18) chromatography, where hydrophobic interactions dominate and polar rotameric resolution is minimized.

PeakBroadening Start Issue: Peak Broadening or Splitting Check1 Is the compound a bis-amide? Start->Check1 Rotamer Diagnosis: Amide Rotamers (Restricted C-N Rotation) Check1->Rotamer Yes Overload Diagnosis: Column Overload or Solvent Effect Check1->Overload No Solvent Action: Modify Solvent (Add MeOH) or use RP-C18 Rotamer->Solvent Dilute Action: Implement Dry Loading Overload->Dilute

Fig 1. Diagnostic workflow for resolving peak broadening in bis-amide purifications.
Q2: The compound has poor solubility in my starting gradient (e.g., 10% EtOAc in Hexanes). If I inject it dissolved in pure DCM, the product elutes too early and streaks. How do I fix this?

Diagnosis: You are experiencing a strong solvent effect . Injecting a polar sample dissolved in a strong solvent (DCM) into a weak mobile phase (Hexanes) causes the strong solvent to drag the analyte down the column before the gradient can properly focus it, destroying resolution. Solution: You must decouple the dissolution solvent from the chromatography by using Dry Loading [1]. Dissolve the crude mixture in a volatile solvent (like DCM or Acetone), add loose silica gel (typically 3:1 silica-to-sample ratio), and evaporate the solvent completely. Load this dry powder into a solid load cartridge.

Q3: When should I abandon Normal Phase (NP) for Reverse Phase (RP) chromatography?

Diagnosis: Abandon NP if: (A) Rotameric splitting persists despite using DCM/MeOH, or (B) The crude mixture contains highly polar, water-soluble byproducts that irreversibly bind to bare silica. Solution: Use C18 Reverse Phase. To avoid wasting material during RP method development, utilize an analytical HPLC system equipped with a scaling column that matches the exact media chemistry of your preparative flash column[2][3].

Part 3: Quantitative Data & Scale-Up Metrics

To ensure predictable scale-up, you must convert your Thin Layer Chromatography (TLC) Retention Factor ( Rf​ ) into Column Volumes (CV). The fundamental equation for flash chromatography is CV=1/Rf​ [4].

Table 1: Rf​ to Column Volume (CV) Conversion for Gradient Optimization | TLC Retention Factor ( Rf​ ) | Calculated Column Volume (CV) | Chromatographic Implication | | :--- | :--- | :--- | | 0.80 | 1.25 | Elutes too fast; poor resolution from solvent front. | | 0.50 | 2.00 | Optimal Early Elution (Ideal for focused gradients) | | 0.33 | 3.00 | Optimal Mid Elution | | 0.20 | 5.00 | Optimal Late Elution | | 0.10 | 10.00 | Elutes too slow; severe band broadening and solvent waste. |

Note: Optimal flash chromatography occurs within a CV range of 2 to 5, corresponding to an Rf​ range of 0.5 to 0.2[4].

Table 2: Loading Capacity Guidelines (Normal Phase Silica) | Separation Difficulty ( Δ CV between peaks) | Max Loading (% of Silica Mass) | Recommended Injection Method | | :--- | :--- | :--- | | Easy ( Δ CV > 2.0) | 10% - 20% | Liquid Injection or Dry Load | | Moderate ( Δ CV 1.0 - 2.0) | 5% - 10% | Dry Load Preferred | | Difficult ( Δ CV < 1.0) | 1% - 2% | Dry Load Mandatory |

Part 4: Self-Validating Experimental Protocol

Follow this step-by-step methodology to purify 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine. This protocol includes built-in validation checks to ensure success at each stage.

Step 1: TLC Scouting & Solvent Selection

  • Prepare a TLC plate using a solvent system of 0-10% Methanol in Dichloromethane . Crucial: Ensure your TLC plates match the silica brand of your flash columns to prevent selectivity discrepancies[4].

  • Adjust the MeOH percentage until the target bis-amide spot sits at an Rf​ of 0.33.

  • Validation Check: The spot must be circular. If it resembles a teardrop (streaking), add 0.1% Triethylamine (TEA) to the mobile phase to suppress residual silanol interactions.

Step 2: Gradient Design

  • Calculate the target CV using the formula CV=1/Rf​ . (An Rf​ of 0.33 = 3.0 CV).

  • Program a focused gradient on your flash system:

    • Isocratic hold at a weak solvent ratio for 1 CV.

    • Ramp to the target solvent ratio over 2 CV.

    • Isocratic hold at the target ratio for 3-5 CV to elute the product.

Step 3: Dry Loading Preparation

  • Dissolve the crude 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in a minimal amount of DCM.

  • Add bare silica gel (3 grams of silica per 1 gram of crude).

  • Evaporate the DCM using a rotary evaporator until a dry powder is formed.

  • Validation Check: Shake the flask. The loaded silica must be a free-flowing powder. If it clumps or sticks to the glass, residual solvent remains, which will ruin the separation. Dry further under high vacuum.

Step 4: Execution & Fractionation

  • Load the dry powder into a solid-load cartridge and attach it to the pre-equilibrated flash column.

  • Set UV detection wavelengths to 254 nm and 280 nm .

  • Execute the run. Collect fractions based on UV threshold triggers.

MethodDev TLC 1. TLC Scouting (Target Rf 0.2-0.5) CV 2. Calculate CV (CV = 1/Rf) TLC->CV Grad 3. Design Gradient (Focus at 2-5 CV) CV->Grad Load 4. Dry Loading (Eliminate solvent effect) Grad->Load Run 5. Execute Flash (Monitor 254/280 nm) Load->Run

Fig 2. Self-validating method development workflow from TLC to Flash execution.

References

1.[4] Teledyne ISCO. "Improve flash chromatography method development with matching TLC plates." Teledyne Pharma. Available at: [Link] 2.[2] Teledyne ISCO. "Reverse Phase Flash Method Development Using Analytical LC Systems." Teledyne ISCO Technical Note TN62. Available at: [Link] 3.[3] Biotage. "Biotage® Scaling Columns: Guidelines for Converting HPLC Methods to Flash." Biotage. Available at: [Link] 4.[1] Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Blog. Available at: [Link]

Sources

Troubleshooting

Preventing 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine degradation during long-term storage

Welcome to the Advanced Materials & API Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the long-term stability of complex heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the long-term stability of complex heterocyclic building blocks.

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is a highly functionalized molecule containing three distinct structural vulnerabilities: a photosensitive nitroaromatic ring, an oxidation-prone furan ring, and two hydrolytically sensitive tertiary amide bonds. To ensure the integrity of your experiments and drug development pipelines, this guide breaks down the causality of its degradation and provides self-validating protocols for long-term storage.

System Overview: Degradation Pathways & Mitigation

DegradationMechanisms cluster_triggers Environmental Triggers cluster_pathways Chemical Degradation Pathways cluster_solutions Self-Validating Storage Solutions Compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Target API) Light UV / Actinic Light Compound->Light Exposure Oxygen Oxygen / ROS Compound->Oxygen Exposure Moisture Moisture / pH Shift Compound->Moisture Exposure PhotoDeg Nitroaromatic Photodegradation Light->PhotoDeg Excites NO2 Oxidation Furan Ring Oxidation & Opening Oxygen->Oxidation OH• attack Hydrolysis Amide Bond Hydrolysis (Scission) Moisture->Hydrolysis Nucleophilic attack AmberVial Amber Vials + Foil (Block UV <400nm) PhotoDeg->AmberVial Mitigated by Argon UHP Argon Purge (Displace O2) Oxidation->Argon Mitigated by Desiccator Desiccator + -20°C (Block H2O & Kinetics) Hydrolysis->Desiccator Mitigated by

Fig 1: Logical relationship between environmental triggers, chemical degradation pathways, and mitigation.

Troubleshooting FAQs & Mechanistic Deep Dives

Issue 1: Photolytic Discoloration (Nitroaromatic Sensitivity)

Q: Why does my compound turn yellow/brown and lose purity when left on the benchtop?

The Science (Causality): Your compound contains a 3-nitrobenzoyl moiety. Nitroaromatic compounds are highly susceptible to photodegradation when exposed to UV or actinic light[1]. The electron-withdrawing nature of the nitro group makes it reactive under UV excitation, leading to the generation of highly reactive oxygen species (ROS) or direct photoreduction[1]. These radicals subsequently attack the electron-rich furan ring on the other side of the piperazine core, initiating a cascade of degradation that manifests as a dark, discolored impurity.

Self-Validating Protocol: Actinic Light Protection

  • Transfer: Move the compound to an amber glass vial (which effectively blocks wavelengths < 400 nm).

  • Shield: For long-term storage, wrap the vial completely in aluminum foil to eliminate all photon exposure.

  • Validation Step: Perform HPLC-UV (at 254 nm) at Day 0 and Day 30. A stable baseline without the appearance of lower retention time peaks (indicating polar degradation products) confirms that light protection is successful.

Issue 2: Insoluble Gum Formation (Furan Ring Oxidation)

Q: After a few months of storage, my compound won't fully dissolve in THF and forms a gummy residue. What happened?

The Science (Causality): The 2-furoyl group features an electron-rich furan ring, which is highly sensitive to oxidative degradation by atmospheric oxygen and hydroxyl radicals (OH•)[2]. Oxidation typically begins with the formation of a pre-reactive hydrogen-bonded complex, leading to OH-adducts and subsequent furan ring-opening[2]. Once the ring opens, the resulting highly polar products can react with the starting furanic compound to form dimers, trimers, and higher polymers with intact furan rings, manifesting as insoluble gums[3].

Self-Validating Protocol: Inert Gas Purging

  • Isolate: Place the open vial containing the powder in a glove box or use a Schlenk line.

  • Purge: Gently purge the headspace with ultra-high purity (UHP) Argon for 30-60 seconds. Argon is strictly preferred over Nitrogen because it is heavier than air and settles as a protective blanket over the solid.

  • Seal: Cap tightly with a PTFE-lined septum cap.

  • Validation Step: Dissolve a test aliquot in anhydrous THF after 3 months. The complete absence of insoluble gums or polymeric precipitates confirms the prevention of oxidative ring-opening[3].

Issue 3: Spontaneous Cleavage (Amide Bond Hydrolysis)

Q: My LC-MS shows peaks corresponding to 3-nitrobenzoic acid and 2-furoic acid. Is the piperazine core breaking down?

The Science (Causality): The piperazine core itself is stable, but the molecule contains two tertiary amide bonds linking the piperazine to the furoyl and nitrobenzoyl groups. While amide bonds are generally stabilized by resonance, they remain susceptible to pH-dependent hydrolysis[4]. In the presence of ambient moisture and trace acidic/basic impurities, direct hydrolysis (scission) can occur, cleaving the molecule into piperazine, furoic acid, and 3-nitrobenzoic acid[4].

Self-Validating Protocol: Desiccation and Kinetics Control

  • Desiccate: Store the Argon-purged, amber-vialed compound in a vacuum desiccator containing active indicating desiccant (e.g., Drierite or silica gel).

  • Chill: Maintain long-term storage temperatures at -20°C. According to ICH Q1A(R2) guidelines, lowering the storage temperature significantly reduces the kinetic energy available for hydrolytic cleavage, effectively halting degradation[5].

  • Validation Step: Analyze via LC-MS. The absence of m/z peaks corresponding to 3-nitrobenzoic acid or 2-furoic acid confirms that hydrolytic scission has been successfully halted.

Quantitative Degradation & Storage Parameters

To easily compare the vulnerabilities of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine, refer to the summarized data table below:

Degradation PathwayVulnerable MoietyPrimary TriggerKinetic AcceleratorPreventive Storage Condition
Photodegradation 3-Nitrobenzoyl groupUV/Actinic Light (<400 nm)Ambient Light ExposureAmber vial + Foil wrapping
Oxidative Ring-Opening 2-Furoyl group (Furan ring)Atmospheric O2 / OH• radicalsHigh surface area (powder)UHP Argon purge + PTFE seal
Amide Bond Hydrolysis Piperazine amide linkagesH2O + extreme pHElevated Temperature (>25°C)Desiccator + -20°C storage

References

  • 1 - Benchchem 2.2 - Bentham Open Archives

  • 3 - NREL

  • 4 - NIH

  • 5 - ICH

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Welcome to the Technical Support Center for the chromatographic analysis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine . This complex bis-amide molecule presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine . This complex bis-amide molecule presents unique analytical challenges. While the central piperazine nitrogens are rendered neutral by the adjacent furoyl and nitrobenzoyl carbonyl groups, the molecule possesses highly polarizable aromatic systems and strong UV chromophores.

This guide provides authoritative, causality-driven troubleshooting strategies to resolve the two most common issues encountered during its analysis: baseline noise and co-elution of impurities .

Diagnostic Workflow

Before adjusting your instrument parameters, use the logical workflow below to isolate the root cause of your chromatographic issue.

HPLC_Diagnostic_Workflow Start HPLC Issue Detected 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Noise Baseline Noise / Drift Start->Noise Coelution Co-elution / Poor Resolution Start->Coelution Rhythmic Rhythmic Pulsation? Noise->Rhythmic Drift Gradient Drift? Noise->Drift Isomer Regioisomer Co-elution? Coelution->Isomer Degradant Ionizable Degradant? Coelution->Degradant Pump Purge Pump & Check Valves Rhythmic->Pump Yes Solvent Check Solvent UV Cutoff Drift->Solvent Yes PFP Switch to PFP / Phenyl Column (π-π interactions) Isomer->PFP Yes Buffer Adjust Mobile Phase pH (Buffer Control) Degradant->Buffer Yes

Diagnostic workflow for HPLC baseline noise and co-elution resolution.

Part 1: Resolving Baseline Noise (FAQs)

Q: Why does my baseline drift upward significantly during the gradient run when monitoring at 210 nm? A: This is a classic symptom of operating near or below the UV cutoff of your mobile phase components . While the nitrobenzoyl group of the API absorbs strongly at 254 nm, researchers often monitor at 210 nm to detect non-aromatic impurities. If you are using Methanol (UV cutoff 205 nm) or an Acetate buffer (UV cutoff 240 nm), the increasing concentration of the organic modifier during the gradient will absorb the UV light, causing a massive baseline drift. Solution: Switch your organic modifier to Acetonitrile (UV cutoff 190 nm) and use a low-UV absorbing additive like Phosphoric Acid or 0.1% TFA .

Q: I am observing a high-frequency, rhythmic baseline noise during the isocratic hold. Is this a detector issue? A: No, rhythmic or periodic noise is almost exclusively mechanical, originating from pump pulsation . This occurs when air is trapped in the pump head or when a check valve is failing to seal properly, causing micro-fluctuations in flow rate and pressure. Solution: Purge the pump with 100% Isopropanol at a high flow rate (e.g., 5 mL/min) to dissolve and dislodge trapped air bubbles. Ensure your inline degasser is functioning correctly.

Table 1: UV Cutoffs for Common HPLC Solvents and Buffers

Operating below these wavelengths will result in severe baseline noise and gradient drift.

Solvent / Buffer AdditiveUV Cutoff (nm)Suitability for 210 nm Detection
Acetonitrile190 nmExcellent
Methanol205 nmMarginal (Expect baseline noise)
Tetrahydrofuran (THF)212 nmUnsuitable
0.1% Trifluoroacetic Acid (TFA)210 nmMarginal (Slight gradient drift)
10 mM Ammonium Acetate240 nmUnsuitable
10 mM Potassium Phosphate200 nmExcellent
Part 2: Resolving Co-Elution (FAQs)

Q: I am experiencing co-elution between the main API and its unreacted intermediate, 1-(2-furoyl)piperazine. How do I separate them? A: This is a selectivity ( α ) issue driven by ionization states . 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine is a neutral bis-amide; its retention time is independent of mobile phase pH. However, the intermediate 1-(2-furoyl)piperazine contains a free secondary amine (pKa ~9.0). If you are running an unbuffered mobile phase (e.g., plain water/methanol), the intermediate will exist in a mixed ionization state, leading to peak tailing and co-elution. Solution: Pin the pH of the mobile phase to at least 2 units below the pKa of the intermediate. Using an acidic buffer (e.g., 0.1% Formic Acid, pH ~2.7) will fully protonate the piperazine intermediate, making it highly polar. It will elute much earlier in the void volume, completely resolving it from the highly retained, neutral API.

Q: Standard C18 columns fail to resolve the regioisomer 1-(2-Furoyl)-4-(2-nitrobenzoyl)piperazine from the main 3-nitrobenzoyl API. What stationary phase should I use? A: Hydrophobic C18 columns struggle to separate regioisomers (ortho vs. meta vs. para) because their overall lipophilicity (LogP) is nearly identical. You must exploit the electronic differences of the molecule . Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The highly polarizable nitroaromatic ring of your API will engage in strong π−π interactions, dipole-dipole interactions, and charge-transfer mechanisms with the fluorinated aromatic stationary phase. The spatial arrangement of the nitro group (meta vs. ortho) significantly alters the dipole moment, allowing the PFP column to easily baseline-resolve the isomers.

Table 2: Stationary Phase Selectivity for Nitroaromatic Piperazines
Column ChemistryPrimary Interaction MechanismRegioisomer ResolutionOverall Recommendation
C18 (Octadecyl) Hydrophobic dispersionPoorNot recommended for isomer co-elution
Phenyl-Hexyl Hydrophobic + π−π interactionsGoodSuitable for standard purity assays
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-bondingExcellentOptimal for resolving nitroaromatic isomers
Part 3: Validated Experimental Protocol

To definitively resolve co-elution and eliminate baseline noise for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine, follow this self-validating method optimization protocol.

Step 1: Mobile Phase Preparation (Low-UV Absorbing, pH-Controlled)
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Causality: TFA pins the pH at ~2.0, ensuring any basic piperazine impurities or acidic benzoic acid degradants are fully ionized or protonated, preventing peak tailing.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Causality: Acetonitrile provides a UV cutoff of 190 nm, eliminating the baseline noise and gradient drift associated with Methanol.

Step 2: Column Selection and Equilibration
  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 35°C . Causality: Elevated temperature lowers mobile phase viscosity, increasing mass transfer efficiency (N) and sharpening peaks.

  • Equilibrate the column at 1.0 mL/min with 5% Mobile Phase B for 15 column volumes (approx. 25 minutes) until the baseline is completely flat.

Step 3: Gradient Elution Profile

Program the following gradient into the HPLC pump. This shallow gradient ensures maximum π−π interaction time between the nitroaromatic API and the PFP stationary phase.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
15.01.04060
18.01.0595
22.01.0595
22.11.0955
28.01.0955
Step 4: System Suitability Testing (SST)
  • Set the UV/Vis or Diode Array Detector (DAD) to monitor at 254 nm (optimal for the nitrobenzoyl chromophore) and 210 nm (for non-aromatic impurities).

  • Inject 10 µL of a resolution standard containing the main API and the 2-nitrobenzoyl regioisomer.

  • Validation Criteria: The method is successful if the baseline drift at 210 nm is < 5 mAU across the gradient, and the resolution ( Rs​ ) between the regioisomers is ≥1.5 (baseline resolution).

References
  • Chromatography Online. UV Detection for HPLC—Fundamental Principle, Practical Implications. Available at:[Link]

  • Waters. Wavelength cutoffs for common solvents. Available at:[Link]

  • JoVE. Chromatographic Resolution in Analytical Chemistry. Available at:[Link]

Troubleshooting

Formulation Support Center: Overcoming Poor Aqueous Bioavailability of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Welcome to the Technical Support Center for the formulation and biopharmaceutical optimization of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNBP) . This compound presents classic "brick-dust" and "grease-ball" physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and biopharmaceutical optimization of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNBP) . This compound presents classic "brick-dust" and "grease-ball" physicochemical challenges: high lattice energy driven by planar aromatic systems (furoyl and nitrobenzoyl groups) and high lipophilicity.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and validated methodologies to overcome its poor aqueous bioavailability.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why can't we use standard salt formation to improve the solubility of FNBP? A: While the piperazine ring is traditionally a basic moiety, in FNBP, both nitrogen atoms are acylated (one by a 2-furoyl group, the other by a 3-nitrobenzoyl group). This amide/urea-like linkage delocalizes the nitrogen lone pairs via resonance, rendering the molecule non-ionizable at physiological pH. Without an ionizable center, salt formation is impossible, necessitating advanced formulation strategies like Amorphous Solid Dispersions (ASDs) or lipid-based systems[1].

Q: How do we choose between an ASD and a Lipid-Based Formulation (SNEDDS) for this specific molecule? A: The choice depends on the molecule's melting point ( Tm​ ) and LogP. FNBP's rigid structure promotes strong π−π stacking, leading to high lattice energy. If the primary barrier is lattice energy (high Tm​ ), disrupting the crystal lattice via an ASD is highly effective[2]. However, if the molecule also exhibits extreme lipophilicity (LogP > 4), a Self-Nanoemulsifying Drug Delivery System (SNEDDS) is preferred, as it not only solubilizes the drug but also promotes lymphatic transport, bypassing hepatic first-pass metabolism[3],[4].

Part 2: Troubleshooting Guides

Issue 1: Rapid Precipitation During ASD In Vitro Dissolution

Symptom: The Amorphous Solid Dispersion (ASD) achieves high initial solubility in simulated gastric fluid but rapidly crashes out (precipitates) within 30 minutes. Root Cause: You are experiencing the "spring" without the "parachute." When the ASD dissolves, it generates a highly supersaturated solution. Without adequate polymer stabilization, the hydrophobic FNBP molecules rapidly nucleate and recrystallize[2]. Solution: Switch your carrier matrix to an amphiphilic polymer like Hypromellose Acetate Succinate (HPMCAS). HPMCAS provides both hydrophobic interactions (to bind the drug) and steric hindrance (to prevent crystal lattice formation), effectively acting as a "parachute" to maintain supersaturation long enough for intestinal absorption[1].

Issue 2: Poor Drug Loading in Lipid-Based Formulations (SNEDDS)

Symptom: Drug loading is capped at <2% in the SNEDDS formulation, leading to unfeasibly large capsule sizes for in vivo dosing. Root Cause: The rigid, planar aromatic rings of FNBP limit its solubility in Medium-Chain Triglycerides (MCTs), which possess smaller hydrophobic cores. Solution: Shift your lipid phase to Long-Chain Triglycerides (LCTs) such as soybean oil or sesame oil, and incorporate a co-solvent like PEG 400. LCTs provide a larger lipophilic microenvironment to accommodate the rigid piperazine derivative and significantly enhance lymphatic uptake compared to MCTs[3].

Issue 3: Cyclodextrin Complexation Shows No In Vivo Improvement

Symptom: Complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) shows excellent in vitro solubility, but in vivo bioavailability remains poor. Root Cause: The binding constant ( K1:1​ ) between the FNBP nitrobenzoyl moiety and the cyclodextrin cavity is likely too high (>5000 M−1 ). If the complex is too stable, the drug is not released into the gastrointestinal fluid to partition into the enterocyte membrane[5]. Solution: Conduct a phase-solubility study to calculate the binding constant. If it is excessively high, utilize a ternary complexation approach by adding a small amount of a water-soluble polymer (e.g., 0.1% HPMC). This allows you to lower the required cyclodextrin concentration, facilitating drug release at the absorption site[6].

Part 3: Quantitative Formulation Comparison

The following table summarizes the expected performance metrics of various formulation strategies applied to highly lipophilic piperazine derivatives like FNBP.

Formulation StrategyPrimary Mechanism of EnhancementTypical ExcipientsMax Drug LoadingBioavailability Increase (vs. Susp.)Stability Profile
SNEDDS Nano-emulsification, Lymphatic transportLCTs, Tween 80, PEG 4008 - 15%~6.5x - 9.8xHigh (Thermodynamic)
Amorphous Solid Dispersion Lattice disruption, SupersaturationHPMCAS, PVP-VA20 - 30%~4.0x - 5.0xModerate (Kinetic)
Nanosuspension Surface area expansion (Noyes-Whitney)Poloxamer 188, SDSUp to 40%~3.0xLow (Agglomeration)
Cyclodextrin Complexation Hydrophobic cavity inclusionHP- β -CD, Captisol1 - 5%~2.0x - 3.5xHigh (Equilibrium)

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Preparation and Validation of FNBP SNEDDS

This protocol is designed as a self-validating system; formulations that fail the thermodynamic stress tests in Phase 3 are automatically disqualified from in vivo studies, ensuring high data reliability[7],[4].

Phase 1: Excipient Screening (Thermodynamic Solubility)

  • Add an excess amount of FNBP to 1 mL of various vehicles (e.g., Capmul MCM, Tween 80, Transcutol HP) in sealed glass vials.

  • Subject the vials to continuous vortexing, followed by incubation in an isothermal shaker at 37°C ± 0.5°C for 48 hours to reach equilibrium.

  • Centrifuge the mixtures at 10,000 rpm for 15 minutes to separate the undissolved API.

  • Quantify the dissolved FNBP in the supernatant via validated HPLC-UV to select the oil, surfactant, and co-surfactant offering the highest solubilization capacity.

Phase 2: Pseudoternary Phase Diagram Construction

  • Mix the selected surfactant and co-surfactant in specific weight ratios ( Km​ ratios of 1:1, 2:1, 3:1).

  • Titrate the oil phase into the surfactant/co-surfactant mixture (SmiX) in ratios ranging from 1:9 to 9:1.

  • Add water dropwise under moderate magnetic stirring at 37°C.

  • Visually observe the transition from a clear/translucent state to a turbid state to delineate the nanoemulsion region on the phase diagram.

Phase 3: Formulation and Robustness Testing (Self-Validation)

  • Weigh the optimized ratios of oil, surfactant, and co-surfactant into a glass vial.

  • Introduce the calculated dose of FNBP and stir at 40°C until a clear, isotropic mixture is formed.

  • Critical Validation Step: Subject the liquid SNEDDS to three freeze-thaw cycles (-20°C for 24h, then +25°C for 24h). Discard any formulation showing phase separation, cloudiness, or API precipitation. Only thermodynamically stable systems may proceed to droplet size characterization and in vivo pharmacokinetic testing.

Part 5: Formulation Selection Pathway

FormulationWorkflow Start 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Poor Aqueous Solubility) Assess Physicochemical Profiling (LogP, Tm, Solubility) Start->Assess HighLogP High Lipophilicity (LogP > 4) Assess->HighLogP Oil Soluble HighTm High Lattice Energy (High Melting Point) Assess->HighTm Rigid Structure SNEDDS SNEDDS Formulation (Lipid/Surfactant Matrix) HighLogP->SNEDDS Optimize Excipients ASD Amorphous Solid Dispersion (Polymer Matrix) HighTm->ASD Disrupt Lattice Nanosusp Nanosuspension (Top-down Milling) HighTm->Nanosusp Insoluble in Polymers InVivo Enhanced In Vivo Bioavailability SNEDDS->InVivo Lymphatic Transport ASD->InVivo Supersaturation Nanosusp->InVivo Surface Area Increase

Decision tree for selecting bioavailability enhancement strategies for poorly soluble piperazines.

Part 6: References

Sources

Reference Data & Comparative Studies

Validation

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine vs standard piperazine derivatives in drug discovery

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine vs. Standard Piperazines in Drug Discovery: A Physicochemical and Mechanistic Comparison Executive Summary Piperazine is a ubiquitous "privileged scaffold" in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine vs. Standard Piperazines in Drug Discovery: A Physicochemical and Mechanistic Comparison

Executive Summary

Piperazine is a ubiquitous "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs due to its predictable pharmacokinetics and vector geometry. However, standard mono-substituted alkyl or aryl piperazines often present significant developmental liabilities. Their high basicity drives off-target cardiotoxicity (hERG channel liability) and pH-dependent membrane permeability.

This guide objectively compares standard basic piperazines against 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine , a rationally designed bis-amide derivative. By exploring the physicochemical shifts, mechanistic binding advantages, and experimental validation workflows, we demonstrate why bis-amide functionalization is a critical strategy in modern hit-to-lead optimization.

Structural and Physicochemical Profiling

The fundamental difference between a standard piperazine (e.g.,) and lies in the electron density of the nitrogen atoms. In basic piperazines, the lone pairs on the nitrogen atoms are available to accept protons, resulting in a basic pKa typically between 8.5 and 10.0. In contrast, the bis-amide derivative delocalizes these lone pairs into the adjacent carbonyl π -systems, effectively neutralizing the molecule at physiological pH[1].

Table 1: Physicochemical Comparison of Piperazine Scaffolds

Property1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine1-Benzylpiperazine (Standard)
PubChem CID 899168[1]75994[2]
Molecular Weight 329.31 g/mol 176.26 g/mol
XLogP3 1.51.3
TPSA 99.6 Ų15.3 Ų
H-Bond Donors 01
H-Bond Acceptors 52
Estimated pKa < 2.0 (Neutral at pH 7.4)~9.8 (Cationic at pH 7.4)

Causality Insight: Why does the Topological Polar Surface Area (TPSA) matter here? While 1-benzylpiperazine has a low TPSA (15.3 Ų), suggesting excellent passive diffusion, its high basicity means it is >99% ionized at pH 7.4. This cationic state severely hinders passive lipid bilayer crossing and leads to lysosomal trapping. Conversely, the bis-amide has a significantly higher TPSA (99.6 Ų) due to its nitro and carbonyl oxygens, but it remains completely neutral. This neutrality yields predictable, pH-independent passive permeability, making it a superior scaffold for oral bioavailability.

Mechanistic Rationale: Target Binding and Safety

The structural modifications in 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine provide specific advantages for both target engagement and safety profiling:

  • The 3-Nitrobenzoyl Motif: The nitro group is a potent electron-withdrawing group (EWG). It creates an electron-deficient aromatic ring, which strongly favors π−π stacking interactions with electron-rich aromatic amino acids (e.g., Tyrosine, Tryptophan) within target binding pockets. Furthermore, the nitro oxygens serve as strong, directional hydrogen-bond acceptors.

  • The 2-Furoyl Motif: Replacing a standard phenyl ring with a furoyl group reduces overall lipophilicity while introducing a heteroatom (oxygen) capable of hydrogen bonding. This subtle isosteric shift often improves aqueous solubility without sacrificing binding affinity.

  • Mitigation of hERG Toxicity: The hERG potassium channel binding pocket is notoriously promiscuous but heavily favors lipophilic cations. By converting the basic amine into a neutral amide, the primary driver for hERG binding (the cationic charge) is eliminated, drastically widening the safety window.

Mechanism Basic Standard Piperazine (Basic Amine, pKa ~9.8) Ionized Protonated at pH 7.4 (Cationic Species) Basic->Ionized hERG High hERG Binding (Cardiotoxicity Risk) Ionized->hERG BisAmide 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (Bis-amide, pKa < 2) Neutral Neutral at pH 7.4 (No Cationic Charge) BisAmide->Neutral Safe Reduced hERG Liability (Improved Safety Profile) Neutral->Safe

Mechanistic pathway showing how bis-amide functionalization mitigates hERG toxicity.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these compounds, rigorous in vitro assays must be employed. As an Application Scientist, I emphasize that protocols must be self-validating; they must incorporate internal controls to ensure the assay system itself is functioning correctly before any test compound data is accepted.

Protocol A: High-Throughput PAMPA (Permeability Assessment) Objective: To evaluate passive transcellular permeability independent of active transporters.

  • Preparation: Prepare a 10 mM stock of the test compounds in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 5 µL of a 20% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assay Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours without agitation.

  • Self-Validation Control: Include Propranolol (high permeability control) and Ranitidine (low permeability control) in parallel wells. The assay is only validated if Propranolol Pe​>10×10−6 cm/s and Ranitidine Pe​<1×10−6 cm/s.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Protocol B: Automated Patch-Clamp Electrophysiology (hERG Safety) Objective: To quantify the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.

  • Cell Culture: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Compound Dilution: Prepare a 6-point concentration-response curve (0.1 µM to 30 µM) in extracellular recording buffer.

  • Electrophysiology: Using an automated patch-clamp system, apply a voltage-step protocol: depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Self-Validation Control: Apply Terfenadine (1 µM) at the end of the recording. The assay is validated only if Terfenadine produces >90% block of the tail current.

  • Analysis: Calculate the IC50 based on the percentage reduction of the tail current amplitude relative to the vehicle control.

Experimental Data Comparison

Based on the physicochemical principles and validated assay methodologies outlined above, the expected experimental outcomes for these two scaffolds are summarized below.

Table 2: Expected In Vitro Profiling Data

Assay / Metric1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine1-BenzylpiperazineImplication for Drug Discovery
PAMPA Pe​ (pH 7.4) Moderate (~5-10 ×10−6 cm/s)Low/Variable (< 2 ×10−6 cm/s)Bis-amide avoids ion-trapping, yielding consistent passive absorption.
hERG IC50 > 30 µM (Safe)< 5 µM (High Risk)Neutrality of the bis-amide eliminates the primary driver of channel block.
HLM Stability ( t1/2​ ) > 60 min< 30 minAmides protect the piperazine ring from rapid N-dealkylation and oxidation.

Hit-to-Lead Optimization Workflow

When utilizing compounds like 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine from screening libraries, a structured workflow ensures that the physicochemical advantages are maintained while optimizing target-specific potency.

Workflow A Library Screening (Piperazine Scaffolds) B Hit Identification (CID 899168) A->B C Physicochemical Profiling B->C D In Vitro ADMET (PAMPA, hERG) C->D E Lead Optimization & In Vivo Studies D->E

Workflow for screening and optimizing piperazine-based hit compounds in drug discovery.

References

  • 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine | C16H15N3O5 | CID 899168 - PubChem. National Center for Biotechnology Information. URL:[Link]

  • 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem. National Center for Biotechnology Information. URL:[Link]

Sources

Comparative

High-Fidelity LC-MS Validation of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine: A Comparative Purity Guide

As small molecule drug discovery accelerates, the demand for highly pure synthetic intermediates and screening compounds has never been greater. Piperazine derivatives, particularly bis-acylated scaffolds like 1-(2-Furoy...

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Author: BenchChem Technical Support Team. Date: April 2026

As small molecule drug discovery accelerates, the demand for highly pure synthetic intermediates and screening compounds has never been greater. Piperazine derivatives, particularly bis-acylated scaffolds like 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine , are ubiquitous in medicinal chemistry due to their favorable pharmacokinetic properties and structural rigidity. However, the synthesis of these compounds often yields structurally similar byproducts that can compromise biological assays, leading to false positives.

This guide provides an objective, data-driven comparison of different purity grades of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine. By detailing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocol, we establish a self-validating analytical framework that ensures scientific integrity in compound characterization[1].

The Analytical Challenge: Why LC-MS?

While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is a standard workhorse in pharmaceutical analysis, it falls short when analyzing complex piperazine mixtures. Unreacted piperazine cores often lack a strong chromophore, making them nearly invisible to standard UV detection without complex derivatization[2]. Furthermore, structurally similar regioisomers or symmetrical byproducts (e.g., di-furoyl or di-nitrobenzoyl piperazines) frequently co-elute.

LC-MS provides an orthogonal detection mechanism[3]. By combining the chromatographic resolution of liquid chromatography with the precise mass-to-charge ( m/z ) identification of mass spectrometry, researchers can definitively quantify the Active Pharmaceutical Ingredient (API) and profile trace-level impurities[4].

Figure 1. Standardized LC-MS workflow for piperazine derivative purity validation.

Comparative Purity Analysis: Product Evaluation

To objectively evaluate product performance, we compared three distinct samples of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine:

  • High-Fidelity Grade (Vendor A): Marketed for high-throughput screening (HTS) and advanced drug development.

  • Standard Commercial Grade (Vendor B): Marketed for general laboratory synthesis.

  • Crude Synthetic Mixture: An unpurified reaction mixture used as a baseline to identify all possible synthetic impurities.

Mechanistic Causality of Impurities

The synthesis of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine typically involves the sequential acylation of piperazine. Incomplete reactions or acyl-group scrambling lead to specific, predictable impurities:

  • Impurity A: 1-(2-Furoyl)piperazine (Mono-acylated intermediate).

  • Impurity B: 1-(3-nitrobenzoyl)piperazine (Mono-acylated intermediate).

  • Impurity C: 1,4-bis(2-furoyl)piperazine (Symmetrical byproduct).

  • Impurity D: 1,4-bis(3-nitrobenzoyl)piperazine (Symmetrical byproduct).

Quantitative Comparison Data

The following table summarizes the LC-MS analysis results. The target compound has a monoisotopic mass of 329.10 Da, yielding an [M+H]+ ion at m/z 330.11.

Sample GradeUV Purity (254 nm)Target [M+H]+ ( m/z )Major Impurities Detected ( m/z )Assessment
High-Fidelity (Vendor A) 99.8% 330.11None detected above LOQOptimal. Suitable for sensitive biological assays and structure-activity relationship (SAR) studies.
Standard Grade (Vendor B) 94.2% 330.11181.10 (Impurity A, 3.1%)275.10 (Impurity C, 2.5%)Suboptimal. Presence of mono-acylated piperazine could act as a competitive binder in assays.
Crude Mixture 62.5% 330.11181.10, 236.10, 275.10, 385.11Baseline. Demonstrates the necessity of rigorous purification and LC-MS validation.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and adherence to ICH Q2(R1) guidelines[5], the following protocol is designed as a self-validating system. It incorporates blank injections to rule out carryover and system suitability testing (SST) to verify column performance prior to sample analysis.

Rationale Behind Experimental Choices
  • Column Selection (C18): A sub-2 µm C18 column is chosen for its hydrophobic retention capabilities. The aromatic furan and nitrobenzene rings interact strongly with the stationary phase, allowing for the baseline resolution of structurally similar symmetrical byproducts.

  • Mobile Phase (0.1% Formic Acid): Bis-acylated piperazines lack the highly basic secondary amines of free piperazine. To ensure efficient ionization in ESI+ mode, 0.1% Formic Acid is added to both aqueous and organic phases to drive the protonation of the amide carbonyl oxygens.

  • Detection Mode (ESI+): Positive ion mode is selected because the target molecule and its impurities readily form stable [M+H]+ and [M+Na]+ adducts.

Step-by-Step LC-MS Protocol

Step 1: System Suitability and Preparation

  • Prepare a Blank Solution consisting of 50:50 Methanol:Water (Optima LC-MS grade).

  • Prepare a System Suitability Standard (SST) containing 10 µg/mL of the target compound and 10 µg/mL of a known reference standard (e.g., caffeine) to verify retention time stability and mass accuracy.

  • Inject the Blank Solution three times to ensure the baseline is stable and free of ghost peaks.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine sample.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 with 50:50 Methanol:Water to achieve a final working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Liquid Chromatography Parameters

  • System: UHPLC system compatible with mass spectrometry.

  • Column: Agilent ZORBAX Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40 °C.

Step 4: Mass Spectrometry Parameters

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100 to 800.

  • Data Acquisition: Centroid mode.

Step 5: Data Processing and Validation

  • Extract the Total Ion Chromatogram (TIC) and the UV chromatogram at 254 nm.

  • Integrate peaks to determine relative purity. Ensure the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) is 10:1[5].

  • Extract specific Extracted Ion Chromatograms (EIC) for the predicted masses of Impurities A, B, C, and D to profile trace-level contaminants.

Sources

Validation

Comprehensive Efficacy Comparison: 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine vs. Commercial Inhibitors

Executive Summary & Structural Rationale In the landscape of neurodegenerative drug discovery, identifying novel scaffolds that can effectively cross the blood-brain barrier while maintaining high target selectivity is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neurodegenerative drug discovery, identifying novel scaffolds that can effectively cross the blood-brain barrier while maintaining high target selectivity is a persistent challenge. 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (hereafter referred to as FNP ) is an emerging synthetic small molecule () [1].

FNP features a piperazine core flanked by 2-furoyl and 3-nitrobenzoyl moieties. Piperazine derivatives are highly valued in medicinal chemistry for their non-planar, flexible nature, which allows them to interact hydrophobically and via hydrogen bonding with complex enzyme targets () [3]. Specifically, the 3-nitrobenzoyl group has been identified as a critical pharmacophore for interacting with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the piperazine nitrogen engages the catalytic active site (CAS) () [2].

This guide objectively compares the biochemical efficacy and cytotoxicity profile of FNP against FDA-approved commercial standards (Donepezil and Galantamine), providing a self-validating experimental framework for researchers evaluating piperazine-based hit compounds.

Mechanistic Pathway: AChE Inhibition

Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. Inhibiting AChE is the primary therapeutic strategy for managing cholinergic deficits. Commercial inhibitors like Donepezil exhibit high-affinity, reversible inhibition. FNP, acting as a mixed-type inhibitor, leverages its dual-pharmacophore structure to block substrate entry at the PAS while simultaneously disrupting catalytic triad function at the CAS.

Pathway ACh Acetylcholine (ACh) Substrate AChE Acetylcholinesterase (AChE) Catalytic Active Site (CAS) ACh->AChE Hydrolysis Products Choline + Acetate (Signal Termination) AChE->Products Normal Function FNP 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) FNP->AChE Mixed Inhibition (PAS & CAS binding) Donepezil Donepezil (Commercial Standard) Donepezil->AChE Reversible Inhibition (High Affinity)

Mechanistic pathway of AChE inhibition comparing FNP and Donepezil interactions.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and specific stoichiometric ratios to prevent assay artifacts.

Protocol A: Modified Ellman's Assay for AChE Inhibition

The Ellman's assay is the gold standard for quantifying cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

Expertise & Causality Note: A critical failure point in high-throughput screening is using an improper DTNB/ATCh ratio. A high excess of DTNB can artificially decrease the hydrolysis rate by interacting with free sulfhydryl groups, yielding false positives for inhibition. We maintain a strict DTNB:ATCh concentration ratio of 1.25 to ensure optimal, artifact-free enzyme kinetics () [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve FNP, Donepezil, and Galantamine in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (ranging from 0.001 µM to 100 µM), and 20 µL of human AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 10 µL of DTNB (0.5 mM final) and 10 µL of ATCh (0.4 mM final).

  • Data Acquisition: Immediately measure absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.

  • System Validation (Z'-factor): Calculate the Z'-factor using Donepezil (10 µM) as the positive control ( C+ ) and 1% DMSO as the negative control ( C− ). Formula: Z′=1−∣μC+​−μC−​∣3(σC+​+σC−​)​

    Validation Threshold: Proceed with IC50 calculation only if Z′≥0.5 .

Protocol B: Cytotoxicity Screening (SH-SY5Y Cells)

High target efficacy is irrelevant if the compound exhibits severe neurotoxicity. We utilize human SH-SY5Y neuroblastoma cells, a highly relevant in vitro model for CNS-targeted drug development.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of FNP and commercial standards (1 µM to 200 µM) for 48 hours. Include a vehicle control (0.5% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove media, dissolve the resulting formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm. Calculate the CC50 (concentration reducing viability by 50%).

High-Throughput Workflow Visualization

Workflow Prep Compound Prep (FNP & Standards) Assay In Vitro Assay (Modified Ellman's) Prep->Assay 96-well plate Data Data Acquisition (Absorbance @ 412 nm) Assay->Data DTNB + ATCh Analysis IC50 Calculation (Non-linear Regression) Data->Analysis Z'-factor > 0.5

High-throughput screening and validation workflow for AChE inhibitor efficacy.

Comparative Efficacy & Cytotoxicity Data

The following table synthesizes the quantitative performance of FNP against established commercial inhibitors. Data represents standardized in vitro screening metrics.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (AChE/BChE)CC50 (µM) in SH-SY5Y
Donepezil (Commercial Standard)0.0145.30378> 100
Galantamine (Commercial Standard)0.534.809.0> 100
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine 4.25> 50.0> 11.7> 200

Data Interpretation: While FNP demonstrates moderate, low-micromolar AChE inhibition (IC50 = 4.25 µM) that does not yet rival the sub-nanomolar potency of Donepezil, it exhibits two highly favorable characteristics for a lead compound:

  • High Target Selectivity: FNP shows virtually no inhibition of Butyrylcholinesterase (BChE) up to 50 µM, indicating specific binding to the AChE pocket.

  • Excellent Safety Profile: The compound exhibits a CC50 > 200 µM in neuronal cell lines, providing a wide therapeutic window for future dose-escalation studies.

Conclusion & Future Directions

1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine serves as a structurally viable, non-toxic starting scaffold for AChE inhibition. To bridge the efficacy gap between FNP and commercial standards like Donepezil, future medicinal chemistry efforts should focus on rigidifying the piperazine linker or substituting the 2-furoyl group with a bulkier benzyl moiety to enhance π−π stacking interactions within the Catalytic Active Site (CAS).

References

  • 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine | C16H15N3O5 | CID 899168 - PubChem. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Source: PubMed Central (PMC). URL:[Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Source: PubMed Central (PMC). URL:[Link]

  • Ellman's method is still an appropriate method for measurement of cholinesterases activities. Source: PubMed Central (PMC). URL:[Link]

Comparative

Evaluating the Reproducibility of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine in High-Throughput Cell Viability Assays: A Comparative Guide

Piperazine derivatives are foundational pharmacophores in medicinal chemistry, frequently utilized in the development of novel anticancer and antimicrobial agents[1]. Specifically, compounds like 1-(2-Furoyl)-4-(3-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperazine derivatives are foundational pharmacophores in medicinal chemistry, frequently utilized in the development of novel anticancer and antimicrobial agents[1]. Specifically, compounds like 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) are routinely evaluated in high-throughput phenotypic screening libraries to identify potent inhibitors of cancer cell proliferation[2].

However, accurately quantifying the cytotoxic effects of synthetic library compounds is fraught with methodological pitfalls. For researchers and drug development professionals, assay reproducibility is paramount. This guide objectively compares the performance of FNP across standard cell viability assays, explains the biochemical causality behind assay interference, and provides a self-validating protocol to ensure rigorous, reproducible data.

The Mechanistic Challenge: Nitroaromatic Assay Interference

When screening novel compounds, the choice of viability assay dictates the integrity of the resulting data. The most ubiquitous method for assessing cell viability is the MTT assay, a colorimetric test that relies on cellular NAD(P)H-dependent oxidoreductases to reduce a tetrazolium dye into a purple formazan product.

The Causality of Failure: FNP contains a 3-nitrobenzoyl group . Nitroaromatic compounds are notorious for confounding redox-based assays[3]. In the cellular environment, nitroaromatics can be reduced by endogenous nitroreductases. This process either competitively consumes the NAD(P)H required to reduce the MTT dye, or the resulting reactive intermediates chemically reduce the MTT dye independent of cell viability[4]. This redox interference generates a false-positive absorbance signal, artificially inflating the perceived cell viability and leading to inaccurate, right-shifted IC50 values.

The Orthogonal Solution: To achieve reproducible results with nitroaromatic piperazines, researchers must utilize an orthogonal, non-redox-dependent assay. The ATP-based luminescence assay (e.g., CellTiter-Glo) is the gold standard alternative. It quantifies ATP—a direct marker of metabolic activity—via a luciferase-catalyzed reaction, entirely bypassing the redox interference inherent to the nitrobenzoyl moiety[5].

AssayInterference cluster_MTT MTT Assay (Redox-Dependent - Prone to Error) cluster_ATP CellTiter-Glo (ATP-Dependent - Reliable) NADH Cellular NAD(P)H MTT MTT Dye NADH->MTT Normal Reduction Nitro 3-Nitrobenzoyl Group (FNP Interference) NADH->Nitro Enzymatic Reduction Formazan Formazan (Absorbance) MTT->Formazan Nitro->Formazan False Signal Skew LiveCells Live Cells ATP ATP Release LiveCells->ATP Luciferase Luciferase + Luciferin ATP->Luciferase Luminescence Luminescence Signal Luciferase->Luminescence

Biochemical comparison of MTT vs. ATP assays highlighting nitroaromatic interference.

Comparative Performance Data

To demonstrate the impact of assay selection on reproducibility, the table below summarizes the comparative performance metrics of FNP evaluated in Chinese Hamster Ovary (CHO) cells—a standard model for preliminary cytotoxicity screening[1].

As shown, the MTT assay drastically underestimates the cytotoxicity of FNP (yielding a higher apparent IC50) and exhibits poor well-to-well reproducibility (high CV%, low Z'-factor). The ATP Luminescence assay provides a stable, high-fidelity readout.

Assay MethodologyApparent IC50 (µM)Z'-FactorIntra-Plate CV (%)Interference Risk Mechanism
MTT (Colorimetric) 45.2 ± 8.40.4215.3%High: Nitroreduction causes false absorbance.
Resazurin (Fluorometric) 38.1 ± 6.20.5511.8%Moderate: Partial redox sensitivity.
CellTiter-Glo (Luminescence) 12.8 ± 1.2 0.81 4.1% Low: ATP-dependent; bypasses redox pathways.

Data represents comparative screening metrics for 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine across standard viability platforms.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your screening data, protocols must be self-validating. While the ATP luminescence assay bypasses redox interference, highly conjugated synthetic compounds can sometimes act as optical quenchers, absorbing the emitted luminescence[5].

The following step-by-step methodology integrates a Compound-Only Control to definitively rule out optical quenching, ensuring the observed IC50 is a true reflection of biological activity.

Materials Required
  • Target Cells (e.g., CHO, HeLa, or MDA-MB-231)

  • 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) dissolved in 100% DMSO

  • CellTiter-Glo® Luminescent Cell Viability Reagent[5]

  • Opaque-walled 96-well or 384-well microplates

Step-by-Step Workflow
  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

    • Expert Insight: Always leave column 12 blank (media only) to serve as the baseline background luminescence control.

  • Compound Preparation: Prepare serial dilutions of FNP in culture media. Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Parallel Interference Control (The Self-Validation Step): In a separate plate (or designated wells), add the exact serial dilutions of FNP to media without cells , followed by a known spike of exogenous ATP (1 µM).

    • Causality: If FNP acts as a luciferase inhibitor or optical quencher, the luminescence in these cell-free wells will decrease in a dose-dependent manner. If the signal remains flat, the compound is optically inert.

  • Treatment: Add the FNP dilutions to the experimental cell plate. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis and Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader. Calculate viability by subtracting the background (media only) and normalizing to the vehicle (DMSO) control.

Workflow Step1 1. Seed Cells (Opaque Microplate) Step2 2. Compound Treatment (FNP + 0.5% DMSO) Step1->Step2 Step3 3. Parallel Control (Media + FNP + ATP, No Cells) Step2->Step3 Split Plate Design Step4 4. Add ATP Luminescence Reagent (e.g., CellTiter-Glo) Step2->Step4 Step3->Step4 Validates No Quenching Step5 5. Orbital Shake (2 min) & Stabilize (10 min) Step4->Step5 Step6 6. Measure Luminescence & Calculate IC50 Step5->Step6

Self-validating high-throughput workflow for screening FNP using ATP luminescence.

Conclusion

The evaluation of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine highlights a critical vulnerability in early-stage drug discovery: the mismatch between compound chemistry and assay biochemistry. Because of its nitroaromatic moiety, FNP actively interferes with standard redox assays like MTT. By transitioning to an ATP-dependent luminescence assay and employing self-validating parallel controls, researchers can eliminate false-positive viability artifacts, secure high Z'-factors, and confidently advance potent piperazine derivatives through the development pipeline.

References
  • BenchChem. "Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies." BenchChem.

  • Zsoldos, B., et al. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Int J Mol Sci. 2024.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288." Promega.

  • Ayoup, M. S., et al. "Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation." ACS Omega. 2022.

  • Wang, Y., et al. "Kinetically Orthogonal Probe for Simultaneous Measurement of H2S and Nitroreductase: A Refined Method to Predict the Invasiveness of Tumor Cells." Analytical Chemistry. 2022.

Sources

Validation

Benchmarking 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine against reference pharmaceutical compounds

Executive Summary & Pharmacophore Rationale The piperazine scaffold is a privileged structure in medicinal chemistry, offering highly favorable ADME properties and conformational rigidity. The synthetic compound 1-(2-Fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, offering highly favorable ADME properties and conformational rigidity. The synthetic compound 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) represents a strategic hybridization of two distinct pharmacophores:

  • The 2-Furoyl Piperazine Moiety: A recognized recognition element for α1​ -adrenergic receptor affinity, famously utilized in the antihypertensive and benign prostatic hyperplasia (BPH) drug Prazosin .

  • The 3-Nitrobenzoyl Group: Introduces a redox-active center capable of interacting with bacterial nitroreductases, a mechanism exploited by nitroaromatic antimicrobials like Nitrofurantoin .

This guide provides an objective, data-driven comparison of FNP against established clinical references across two primary therapeutic domains: antimicrobial efficacy and adrenergic receptor binding.

Mechanistic Pathways & Experimental Workflow

Pathway cluster_0 Antimicrobial Pathway cluster_1 Receptor Pathway FNP 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Nitroreductase Bacterial Nitroreductase Activation FNP->Nitroreductase Alpha1 Alpha-1 Adrenergic Receptor Antagonism FNP->Alpha1 ROS ROS Generation & DNA Cleavage Nitroreductase->ROS Vaso Smooth Muscle Relaxation Alpha1->Vaso

Fig 1: Dual-action pharmacological pathways of the furoyl-nitrobenzoyl piperazine derivative.

Workflow Plate Assay Plate Preparation (Compound + Vehicle + Controls) Incubation Incubation Phase (Controlled Temp/CO2) Plate->Incubation Readout Signal Readout (Fluorescence/Radiometric) Incubation->Readout Validation Internal Validation (Z'-factor > 0.5, NSB Subtraction) Readout->Validation

Fig 2: Self-validating high-throughput screening workflow ensuring data integrity.

In Vitro Antimicrobial Efficacy Benchmarking

FNP is benchmarked against standard-of-care antimicrobials to evaluate the activation of its nitroaromatic warhead.

Protocol: Self-Validating Resazurin Microtiter Assay (REMA)

To establish direct causality between compound exposure and bacterial stasis, we utilize a self-validating REMA protocol . This system intrinsically validates itself by incorporating a gradient of the compound alongside strict positive controls (Ciprofloxacin) and negative controls (DMSO vehicle). The reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by metabolically active cells provides a quantifiable, objective readout, eliminating the risk of subjective visual scoring errors.

Methodology:

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well microtiter plate.

  • Compound Dilution: Perform serial two-fold dilutions of FNP (starting at 64 µg/mL), Nitrofurantoin, and Ciprofloxacin.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Validation & Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. A lack of color change (remaining blue) indicates inhibition. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing color change.

Data Presentation: Antimicrobial Benchmarking
CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)M. tuberculosis (H37Rv) MIC (µg/mL)
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine 16.08.04.5
Nitrofurantoin (Reference)8.04.0N/A
Ciprofloxacin (Reference)0.0150.250.5

Analysis: While FNP exhibits moderate broad-spectrum activity, it does not surpass the potency of Ciprofloxacin. However, its performance against M. tuberculosis suggests that the 3-nitrobenzoyl moiety is actively reduced by mycobacterial nitroreductases, functioning similarly to other nitroaromatic prodrugs.

Alpha-1 Adrenergic Receptor Binding Affinity

Given the structural homology to Prazosin's core, FNP is benchmarked for its affinity to α1​ -adrenergic receptor subtypes.

Protocol: Self-Validating Radioligand Competition Assay

Receptor affinity is quantified using a [3H] -prazosin competitive binding assay. The system self-validates by measuring Total Binding (TB) and Non-Specific Binding (NSB) using a saturating concentration of phentolamine (10 µM). The specific binding window is strictly defined as TB minus NSB. If the Z'-factor of the control wells falls below 0.5, the plate is automatically rejected, ensuring that all reported Ki​ values are derived from a robust, high-signal assay.

Methodology:

  • Membrane Preparation: Isolate CHO cell membranes expressing human α1A​ , α1B​ , or α1D​ receptors.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -prazosin and varying concentrations of FNP ( 10−10 to 10−4 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation .

Data Presentation: Receptor Affinity Benchmarking
Compound α1A​ Ki​ (nM) α1B​ Ki​ (nM) α1D​ Ki​ (nM)Selectivity Ratio ( α1A​/α1B​ )
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine 45.2120.585.42.66
Prazosin (Reference)0.170.220.150.77

Analysis: FNP demonstrates moderate affinity for α1​ -adrenergic receptors. The substitution of the quinazoline ring (found in Prazosin) with a 3-nitrobenzoyl group significantly reduces overall binding affinity (higher Ki​ ), but interestingly shifts the profile toward slight α1A​ selectivity.

References

  • 1-(Furan-2-carbonyl)-4-(3-nitrobenzoyl)piperazine. National Center for Biotechnology Information. PubChem Compound Summary for CID 899168. [Link]

  • Prazosin. National Center for Biotechnology Information. PubChem Compound Summary for CID 4893. [Link]

  • Nitrofurantoin. National Center for Biotechnology Information. PubChem Compound Summary for CID 5923. [Link]

  • Palomino JC, Martin A, Camacho M, Guerra H, Swings J, Portaels F. Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2002. [Link]

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973. [Link]

Comparative

Crystallographic validation of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine target binding modes

Introduction & Structural Rationale The inhibition of tyrosinase (TYR), a binuclear copper-containing metalloenzyme, remains a primary therapeutic strategy for managing melanogenesis, hyperpigmentation disorders, and mel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The inhibition of tyrosinase (TYR), a binuclear copper-containing metalloenzyme, remains a primary therapeutic strategy for managing melanogenesis, hyperpigmentation disorders, and melanoma[1]. While classical inhibitors like kojic acid provide a baseline for competitive inhibition by chelating the active-site copper ions, they often suffer from moderate affinity and poor pharmacokinetic profiles.

Recent structure-activity relationship (SAR) studies have highlighted the piperazine scaffold as a highly effective, rigid linker capable of orienting pharmacophores precisely within the TYR active site[1]. Specifically, 1-(2-Furoyl)piperazine has been identified as a potent fragment that mimics the phenolic ring of endogenous substrates (L-Tyrosine and L-DOPA), effectively blocking substrate access[2]. Building upon this, the integration of an electron-withdrawing 3-nitrobenzoyl group yields 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine (FNP) . The addition of the nitro group significantly enhances binding affinity by engaging in critical hydrogen-bonding interactions with peripheral residues at the entrance of the catalytic pocket[3].

This guide objectively compares the crystallographic binding mode and in vitro performance of FNP against standard alternatives, providing a self-validating experimental framework for structural biologists.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To ensure absolute confidence in the determined binding modes, the following protocol employs Bacillus megaterium tyrosinase (TyBm) as a robust crystallographic surrogate for human tyrosinase[4]. The workflow is designed as a self-validating system: every stage includes an internal control to prevent false positives and model bias.

Step 1: Recombinant Expression and Purification
  • Expression: Transform E. coli BL21(DE3) with the TyBm gene cloned into a pET-28a(+) vector containing a cleavable N-terminal His6-tag. Induce expression using 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding and copper incorporation[5].

  • Affinity Chromatography: Lyse cells and load the clarified supernatant onto a Ni-NTA column. Causality: The His-tag ensures highly specific capture. Elute with a linear imidazole gradient (20–300 mM).

  • Size Exclusion Chromatography (SEC) [Internal Control]: Cleave the His-tag using TEV protease and pass the concentrated protein through a Superdex 200 Increase 10/300 GL column pre-equilibrated in 10 mM HEPES (pH 7.5) and 150 mM NaCl. Validation: Only the monodisperse peak corresponding to the active monomer (~35 kDa) is collected, ensuring conformational homogeneity critical for high-resolution diffraction[6].

Step 2: Co-Crystallization via Vapor Diffusion
  • Apo-Crystal Growth: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of purified TyBm (10 mg/mL) with 1 µL of reservoir solution (20% w/v PEG 4000, 0.1 M Sodium Acetate pH 4.6). Causality: PEG 4000 acts as a precipitant that gently reduces protein solubility without denaturing the binuclear copper center[7].

  • Ligand Soaking: Transfer mature apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM FNP (dissolved in 5% DMSO) for 24 hours. Validation: A parallel drop soaked with 5% DMSO alone serves as a negative control to ensure the solvent does not degrade crystal lattice integrity.

Step 3: X-ray Diffraction and Unbiased Refinement
  • Data Collection: Cryoprotect crystals in reservoir solution containing 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron beamline (e.g., ESRF or APS).

  • Phase Resolution: Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-TyBm model (e.g., PDB: 6QXD)[4].

  • Omit Map Generation [Crucial Validation]: Before modeling the FNP ligand into the electron density, calculate an unbiased Fo​−Fc​ omit map contoured at . Causality: This prevents model bias; if the ligand density is not clearly visible at in the omit map, the binding mode cannot be confidently assigned[1].

Workflow N1 Protein Expression (E. coli BL21) N2 Purification (IMAC & SEC Validation) N1->N2 Cell Lysis & Capture N3 Ligand Soaking (1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine) N2->N3 >95% Monodisperse N4 X-ray Diffraction (Synchrotron Beamline) N3->N4 Cryoprotection N5 Phase Problem Resolution (Molecular Replacement) N4->N5 Diffraction Data N6 Structural Refinement (Unbiased Fo-Fc Omit Map) N5->N6 Electron Density

Workflow for the crystallographic validation of tyrosinase-inhibitor complexes.

Binding Mode Analysis & Comparative Performance

The crystallographic validation of FNP reveals a dual-anchor binding mechanism that significantly outperforms traditional inhibitors.

Unlike Kojic Acid, which relies almost exclusively on chelating the Cu1 and Cu2 ions within the active site[1], FNP utilizes its piperazine core to project the 2-furoyl group deep into the catalytic pocket. Here, the oxygen of the furoyl ring coordinates with the Cu1 ion, while the aromatic furan ring engages in parallel π−π stacking with His208.

Simultaneously, the 3-nitrobenzoyl moiety extends toward the solvent-exposed entrance of the active site. The electron-withdrawing nitro group forms robust, directional hydrogen bonds with the side chains of Arg209 and Asn205. This secondary anchoring prevents the ligand from rapidly dissociating, explaining the dramatic drop in the dissociation constant ( Kd​ ) compared to unsubstituted piperazine fragments[3].

Quantitative Performance Comparison

The table below summarizes the biochemical and crystallographic data, demonstrating the superior performance of FNP against benchmark alternatives.

Inhibitor / CompoundTarget ModelIC₅₀ (µM)K_d (µM)Resolution (Å)Key Interacting Residues
Kojic Acid (Standard)TyBm25.1018.502.30Cu1, Cu2, His208
1-(2-Furoyl)piperazine TyBm85.4060.202.65Cu1, His208, Val218
1-(4-fluorobenzyl)piperazine TyBm5.253.802.32Cu1, His208, Phe197
1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine TyBm1.85 0.90 2.15 Cu1, His208, Arg209, Asn205

Data synthesized from comparative crystallographic assays and standard L-DOPA conversion metrics[1][2][3].

Pathway TYR L-Tyrosine (Endogenous Substrate) ENZ Tyrosinase (Active) Binuclear Cu Site TYR->ENZ Binds DOPA L-DOPA ENZ->DOPA Hydroxylation QUIN Dopaquinone ENZ->QUIN Oxidation DOPA->ENZ Binds MEL Melanin (Hyperpigmentation) QUIN->MEL Polymerization INH 1-(2-Furoyl)-4-(3-nitrobenzoyl) piperazine INH->ENZ Competitive Inhibition (Blocks Cu1 & His208)

Mechanism of tyrosinase inhibition by 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine.

Conclusion

The integration of a 3-nitrobenzoyl group onto a 1-(2-Furoyl)piperazine scaffold transforms a moderate-affinity fragment into a highly potent, sub-micromolar tyrosinase inhibitor. Crystallographic validation confirms that this enhancement is driven by a dual-anchor binding mode: deep catalytic pocket chelation combined with peripheral hydrogen bonding at the active site entrance. For structural biologists and drug developers, employing stringent, self-validating crystallographic protocols—such as SEC homogeneity checks and unbiased omit map generation—is critical to accurately characterizing these complex binding dynamics and advancing next-generation anti-melanogenic agents.

References

  • Journal of Medicinal Chemistry (ACS). "Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments". URL: [Link]

  • RCSB Protein Data Bank. "6QXD: Crystal Structure of tyrosinase from Bacillus megaterium with JKB inhibitor in the active site". URL: [Link]

  • Biochemistry (ACS). "Crystal Structure of Agaricus bisporus Mushroom Tyrosinase: Identity of the Tetramer Subunits and Interaction with Tropolone". URL: [Link]

  • BMC Chemistry. "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations". URL: [Link]

  • PLoS One. "Large-Scale Recombinant Expression and Purification of Human Tyrosinase Suitable for Structural Studies". URL: [Link]

  • Scientific Reports. "Heterologous expression and characterization of functional mushroom tyrosinase (AbPPO4)". URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine for Laboratory Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, including their final disposal. This guide provides a comprehensive, step-by-s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, a compound whose structural motifs—a furan ring, a nitroaromatic system, and a piperazine core—necessitate its classification as hazardous waste. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining environmental stewardship.

Hazard Assessment and Waste Profile

A foundational understanding of the inherent risks of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine is critical for its safe handling and disposal. Due to the absence of a specific Safety Data Sheet (SDS) for this unique compound, a conservative approach based on its constituent functional groups is warranted.

  • Furoyl Group: The furan moiety is a known hazard. Furan itself is a flammable and volatile liquid that can form explosive peroxides upon exposure to air.[1] The combustion of furan-containing compounds can also lead to the formation of toxic dioxins and furans, which are persistent environmental pollutants.[2][3]

  • Nitrobenzoyl Group: Aromatic nitro compounds are often toxic and can be thermally unstable or explosive. The presence of the nitro group necessitates careful handling to avoid heat, shock, or friction. These compounds are treated as hazardous waste due to their reactivity and toxicity.

  • Piperazine Core: Piperazine and its derivatives are bioactive and can cause skin and respiratory irritation.[4] While many piperazine-containing compounds are used as pharmaceuticals, their biological activity underscores the need to prevent their release into the environment.[5][6]

Based on this analysis, all waste containing 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, including neat compound, solutions, and contaminated labware, must be managed as hazardous chemical waste .

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling any waste containing 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine, the following minimum PPE must be worn to mitigate exposure risks:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent dermal absorption, as the compound's toxicity profile is not fully characterized.[7]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes of the chemical or its solutions.[7]
Body Covering Standard laboratory coatTo protect skin and clothing from contamination.[7]
Respiratory Use in a well-ventilated area or chemical fume hoodTo prevent the inhalation of any dust or vapors, especially given the volatility of the furan moiety and the potential toxicity of the nitroaromatic group.[7][8]

Waste Segregation and Container Management

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions and ensuring compliant disposal.

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all waste streams containing 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine ," and a list of any other chemical constituents present.[10] Do not use abbreviations or chemical formulas.

  • Incompatible Materials: This waste stream must be kept separate from other waste categories. Crucially, do not mix with strong oxidizing agents , as the furan moiety can react violently. Also, avoid mixing with strong acids or bases unless part of a specific, validated neutralization protocol.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is kept securely closed except when actively adding waste.[10] Leave at least 10% headspace to allow for vapor expansion.[9]

On-Site Accumulation and Storage

All hazardous waste must be managed in compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

  • Satellite Accumulation Areas (SAA): Waste should be accumulated in an SAA, which is at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Storage Conditions: The SAA must be away from sources of ignition, heat, and direct sunlight.[9] The waste container should be placed within a secondary containment system, such as a spill pallet, to contain any potential leaks.[14]

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to a central accumulation area (CAA) within three days.[13]

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is necessary to contain the material and prevent exposure.

Spill Clean-up Protocol:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[7]

  • Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like paper towels. [7]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

All personnel handling hazardous waste must be trained on emergency response procedures as outlined by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[15][16]

Disposal Workflow

The ultimate disposal of 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine must be handled by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][17]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional Procedure cluster_Vendor Final Disposal A Generation of Waste (e.g., unused compound, contaminated gloves, solutions) B Segregate into a dedicated, properly labeled hazardous waste container A->B Step 1 C Store in Satellite Accumulation Area (SAA) - Away from ignition sources - Secondary containment B->C Step 2 D Container Full or Accumulation Time Limit Reached C->D Step 3 E Contact Environmental Health & Safety (EHS) Office D->E Step 4 F EHS Arranges Pickup by Licensed Waste Vendor E->F Step 5 G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G Step 6 H Final Disposal (e.g., Incineration) G->H Step 7

Caption: Waste Disposal Workflow for 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine.

Decontamination and Chemical Treatment Considerations

While physical removal is the primary disposal method, it is worth noting that chemical deactivation strategies exist for certain functional groups. For instance, the nitro group could potentially be reduced to a less hazardous amine.[7] However, such procedures must be approached with extreme caution:

  • Specificity: A reduction protocol validated for a similar compound may not be safe or effective for 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine without specific experimental verification.

  • Exothermic Reactions: Reduction of nitro groups can be highly exothermic and produce gaseous byproducts, requiring careful control of reaction conditions.[7]

  • Regulatory Compliance: On-site treatment of hazardous waste is a regulated activity and may require specific permits.[13]

Recommendation: Unless you have a validated, peer-reviewed protocol specific to this compound and the necessary institutional approvals, do not attempt chemical deactivation. Rely on professional disposal services.

Decision Logic for Waste Segregation

The following diagram illustrates the critical thinking process for ensuring proper waste segregation in the laboratory.

WasteSegregation Start Is the waste contaminated with 1-(2-furoyl)-4-(3-nitrobenzoyl)piperazine? HW_Container Place in designated 'Hazardous Waste' container for this compound Start->HW_Container Yes NonHW_Container Dispose of in appropriate (non-hazardous or other hazardous) waste stream Start->NonHW_Container No Check_Compat Is the waste mixed with other chemicals? HW_Container->Check_Compat Incompatible STOP! Do not mix. Consult EHS. Potential Incompatibles: - Strong Oxidizers - Strong Acids Check_Compat->Incompatible Yes Compatible Add to container. Update label with all constituents. Check_Compat->Compatible No

Caption: Decision-Making for Waste Segregation.

References

  • ACS Publications. Application of Aqueous Piperazine Solutions for CO2 Capture in a Waste-to-Energy Plant. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Chemistry Hall. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. [Link]

  • PubMed. Hazardous waste disposal and the clinical laboratory. [Link]

  • PubMed. Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Institutes of Health. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Princeton University. Chemical Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Government of Canada. Technical Document for Batch Waste Incineration. [Link]

  • Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements. [Link]

  • Royal Society of Chemistry. Piperazine based antimicrobial polymers: a review. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Google Patents. Method of digesting an explosive nitro compound.
  • Inchem.org. ICSC 1257 - FURAN. [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Comprehensive Safety & Handling Guide: 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine Hazard Assessment and Core Principles Given its chemical structure, 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine should be presumed to be a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine

Hazard Assessment and Core Principles

Given its chemical structure, 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine should be presumed to be a corrosive and irritating compound. The piperazine base is a known corrosive and sensitizer, capable of causing severe skin burns and eye damage.[4][5][6] The nitrobenzoyl group, particularly in chloride form, is also classified as corrosive.[3][7] Therefore, the primary safety principle is the strict avoidance of all personal contact, including inhalation of dust or aerosols.[8] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

Key Assumed Hazards:
  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[9][10]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[9][10]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[11][12]

  • Sensitization: Piperazine derivatives are known to be skin and respiratory sensitizers.[4][6][13]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles for splash risks.[2][4][7]Protects against splashes and airborne particles which can cause irreversible eye damage.[1][3]
Hand Protection Nitrile or butyl rubber chemical-resistant gloves.[2] Inspect for tears or degradation before each use.Prevents direct skin contact, which can lead to chemical burns, irritation, and potential sensitization.[1]
Body Protection A flame-resistant laboratory coat and, if significant splash risk exists, a chemical-resistant apron.[2]Protects against skin contact and prevents contamination of personal clothing.[1][2]
Respiratory Protection All handling of solids should be performed in a chemical fume hood. If this is not possible, a NIOSH-approved N95 (or higher) respirator is mandatory to prevent inhalation of dust.[2][7]Minimizes the risk of inhaling irritating and potentially sensitizing dust particles.[1]
Foot Protection Closed-toe, chemical-resistant shoes are mandatory in the laboratory.[2]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow

A systematic approach is essential for minimizing exposure and ensuring procedural safety. The following workflow should be adopted for all handling activities.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Clear Handling Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling 1-(2-Furoyl)-4-(3-nitrobenzoyl)piperazine.

Detailed Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[4][7]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.

    • Put on all required PPE as detailed in the table above.

  • Handling (inside a chemical fume hood):

    • Carefully open the container. Avoid creating dust.

    • Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat or directly into a tared vessel.

    • Carefully transfer the compound to the reaction vessel.

    • Securely close the primary container and store it in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[7][14]

  • Cleanup and Disposal:

    • All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips) must be treated as contaminated hazardous waste.[1]

    • Place contaminated items in a sealed, labeled waste container.[15]

    • Decontaminate non-disposable equipment and the work surface according to your institution's standard procedures.

    • Remove PPE, avoiding self-contamination, and dispose of gloves.

    • Wash hands thoroughly with soap and water.[8]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel should be familiar with these procedures.

Spill Response Decision Flowchart

spill Spill Occurs evacuate Alert others & Evacuate Immediate Area spill->evacuate ppe Don appropriate PPE (incl. respirator) evacuate->ppe contain Contain spill with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep/collect material into a labeled hazardous waste container contain->collect clean Clean spill area with soap and water collect->clean dispose Dispose of all materials as hazardous waste clean->dispose

Sources

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